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2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Documentation Hub

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  • Product: 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
  • CAS: 301335-01-3

Core Science & Biosynthesis

Foundational

Pharmacological Profile of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine: A Review of Available Scientific Literature

A comprehensive search of the current scientific and medical literature did not yield specific data on the pharmacological mechanism of action for the compound 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. While the pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of the current scientific and medical literature did not yield specific data on the pharmacological mechanism of action for the compound 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. While the pyrrolidine scaffold is a common feature in a diverse range of biologically active molecules, the specific combination of an ethyl group and a 3-methoxyphenyl group at the 2-position of the pyrrolidine ring does not correspond to a well-characterized pharmacological agent in the public domain.

This guide will, therefore, provide an overview of the pharmacological activities of structurally related compounds containing the pyrrolidine and/or the 3-methoxyphenyl moiety. This information may offer potential avenues for future research into the properties of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, but it is crucial to emphasize that these are extrapolations and not direct evidence of its mechanism of action.

The Pyrrolidine Moiety in Pharmacology

The pyrrolidine ring is a saturated five-membered heterocycle containing a nitrogen atom. Its structural and chemical properties make it a versatile scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological targets.

Pyrrolidine Derivatives as Opioid Receptor Modulators

Several studies have investigated pyrrolidine derivatives for their interaction with opioid receptors. For instance, certain thioureas bearing basic pyrrolidine residues have been shown to exhibit good binding affinities for the mu-opioid receptor, with some acting as antagonists.[1] Additionally, N-pyrrolidino derivatives have been identified as potent mu-opioid receptor agonists.[2] The nature and position of substituents on the pyrrolidine ring are critical in determining the affinity and efficacy (agonist versus antagonist activity) at different opioid receptor subtypes.

Pyrrolidine Scaffolds in Sigma Receptor Ligands

The pyrrolidine ring is also a key pharmacophoric element in ligands for sigma receptors. For example, the compound N-[2-(m-methoxyphenyl)ethyl]-N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) has been identified as a high-affinity sigma receptor ligand and has been investigated as a potential antagonist for the effects of cocaine.[3][4]

Anti-inflammatory and Analgesic Potential of Pyrrolidine-containing Compounds

Derivatives of pyrrolidine-2,5-dione and other related structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5][6] These compounds have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation and pain.[5][6]

Other Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold extends to a range of other biological activities, including:

  • Antitumor Activity: Certain benzofuran spiro-2-pyrrolidine derivatives have demonstrated antitumor properties.[7]

  • Apoptotic Agents: Benzyl-pyrrolidine-3-ol analogues have been investigated as potential inducers of apoptosis in cancer cells.[8]

  • NMDA Receptor Antagonism: Diphenidine and its pyrrolidine analogues have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[9]

  • Antibacterial and Anti-biofilm Activity: Some pyrrolidine-2-one and 2,3-pyrrolidinedione analogues have shown promise as antibacterial and anti-biofilm agents.[10][11]

The 3-Methoxyphenyl Moiety in Pharmacology

The presence of a 3-methoxyphenyl group can significantly influence the pharmacological profile of a molecule. This group can affect receptor binding, metabolic stability, and blood-brain barrier penetration.

In the context of sigma receptor ligands, the meta-methoxy substitution, as seen in UMB 116, contributes to the compound's high affinity for these receptors.[3][4] Similarly, in the realm of methoxylated phenethylamines, the position of the methoxy group on the phenyl ring is a critical determinant of their interaction with serotonin receptors.[12]

Potential Research Directions for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Given the diverse pharmacological activities of related compounds, several avenues of research could be pursued to elucidate the mechanism of action of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Receptor Binding and Functional Assays

A primary step would be to screen the compound against a broad panel of receptors, ion channels, and enzymes to identify its primary molecular targets. Based on the structures of related compounds, initial screening could focus on:

  • Opioid Receptors (μ, δ, κ): Radioligand binding assays followed by functional assays (e.g., GTPγS binding or cAMP accumulation assays) would determine the affinity and efficacy of the compound at these receptors.

  • Sigma Receptors (σ1, σ2): Competitive binding assays using known sigma receptor radioligands would establish its affinity for these sites.

  • Monoamine Transporters (SERT, DAT, NET): Inhibition of radiolabeled substrate uptake would reveal any activity at these transporters.

  • NMDA Receptors: Electrophysiological studies could assess any modulatory effects on NMDA receptor function.

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound (2-Ethyl-2-(3-methoxyphenyl)pyrrolidine).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Assay cluster_preparation Membrane Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis prep1 Homogenize Tissue/Cells prep2 Centrifuge & Wash prep1->prep2 prep3 Resuspend Membranes prep2->prep3 assay1 Add Radioligand prep3->assay1 assay3 Incubate assay1->assay3 assay2 Add Test Compound assay2->assay3 sep1 Filter through GF/C assay3->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Data Analysis (IC50, Ki) quant1->quant2

Caption: Workflow of a Radioligand Competition Binding Assay.

In Vitro and In Vivo Functional Studies

Following the identification of primary targets, further in vitro and in vivo studies would be necessary to characterize the pharmacological effects of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. For example, if the compound shows affinity for opioid receptors, its analgesic effects could be evaluated in animal models of pain (e.g., hot plate or tail-flick test). If it binds to sigma receptors, its potential to modulate the effects of psychostimulants could be investigated in behavioral models.

Conclusion

References

  • Pagé, D., Nguyen, N., Bernard, S., Coupal, M., Gosselin, M., Lepage, J., Adam, L., & Brown, W. (2003). New Scaffolds in the Development of Mu Opioid-Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589. [Link]

  • Berardinelli, D., Taoussi, O., Ovat, D. Y., Pichini, S., & Carlier, J. (Year not available). Opioid receptor-binding curves for N-pyrrolidino etonitazene, fentanyl,... ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Opioid Receptor Modulators with a Cinnamyl Group. [Link]

  • Fatima, Z., Selvakumar, J., Srinivasan, T., & Velmurugan, D. (n.d.). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. NIH. [Link]

  • MDPI. (2026, February 28). Indole Alkaloids as Biased Opioid Receptor Modulators. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

  • bioRxiv. (2026, February 21). Discovery and dynamic pharmacology of μ-opioid receptor positive allosteric modulators. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • Sadiq, A., Khan, M. A., Zafar, R., Ullah, F., Ahmad, S., & Ayaz, M. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

  • Beilstein-Institut. (2026, February 19). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. [Link]

  • Sadiq, A., Khan, M. A., Zafar, R., Ullah, F., Ahmad, S., & Ayaz, M. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals (Basel, Switzerland), 17(11), 1522. [Link]

  • Daniels, A., et al. (2006). N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects. European Journal of Pharmacology, 542(1-3), 61-68. [Link]

  • Daniels, A., et al. (2006). N-[2-(m-methoxyphenyl)ethyl]-N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects. European Journal of Pharmacology, 542(1-3), 61-68. [Link]

  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

  • TÜBİTAK Academic Journals. (2005, January 1). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. [Link]

  • Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. [Link]

  • MDPI. (2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • Morris, H., & Wallach, J. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 379-388. [Link]

  • RTI International. (n.d.). Evaluating in vitro-in vivo extrapolation of toxicokinetics. [Link]

  • ResearchGate. (2025, August 6). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines. [Link]

  • American Chemical Society. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. [Link]

  • PubMed. (2024, February 1). Expanded library of novel 2,3-pyrrolidinedione analogues exhibit anti-biofilm activity. [Link]

Sources

Exploratory

Chemical structure and molecular properties of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed examination of the chemical structure...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the chemical structure, molecular properties, synthesis, and analytical characterization of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. This molecule, belonging to the 2-arylpyrrolidine class, is of significant interest due to the established pharmacological activities of related compounds. This document is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and development, offering insights into its synthesis, key physicochemical parameters, and potential biological relevance. The information presented herein is a synthesis of established chemical principles and data derived from predictive modeling and analogous compounds, providing a robust starting point for further investigation.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in critical interactions with biological targets.[1] When substituted at the 2-position with an aryl group, these compounds, known as 2-arylpyrrolidines, often exhibit significant biological activities.[2][3] This class of molecules has been shown to interact with various components of the central nervous system, including monoamine transporters for dopamine (DAT) and serotonin (SERT), making them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.[4][5][6]

This guide focuses specifically on 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, a molecule that combines the pyrrolidine core with an ethyl group and a methoxy-substituted phenyl ring at the C2 position. The presence of the 3-methoxyphenyl moiety is of particular interest, as this substitution pattern is found in numerous centrally acting compounds. This document aims to provide a comprehensive technical overview of this molecule, from its fundamental chemical properties to a plausible synthetic route and methods for its characterization.

Chemical Structure and Stereochemistry

The chemical structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is characterized by a saturated five-membered nitrogen-containing ring (pyrrolidine). The C2 position of this ring is quaternary, being substituted with both an ethyl group and a 3-methoxyphenyl group.

Molecular Formula: C₁₃H₁₉NO[7]

SMILES: CCC1(CCCN1)C2=CC(=CC=C2)OC[7]

InChI: InChI=1S/C13H19NO/c1-3-13(8-5-9-14-13)11-6-4-7-12(10-11)15-2/h4,6-7,10,14H,3,5,8-9H2,1-2H3[7]

The C2 carbon of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is a chiral center. Therefore, the molecule can exist as a racemic mixture of two enantiomers, (R)-2-Ethyl-2-(3-methoxyphenyl)pyrrolidine and (S)-2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. The specific stereochemistry can have a profound impact on the molecule's pharmacological activity and its interactions with chiral biological macromolecules. Asymmetric synthesis methods would be required to obtain enantiomerically pure forms of the compound.

Physicochemical and Molecular Properties

A thorough understanding of the physicochemical properties of a compound is crucial for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key predicted molecular properties of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

PropertyValueSource
Molecular Weight205.30 g/mol PubChem
Monoisotopic Mass205.14667 Da[7]
XlogP (predicted)2.5[7]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds3PubChem
Topological Polar Surface Area15.7 ŲPubChem
Predicted Collision Cross Section (CCS) Values (Ų)
[M+H]⁺147.8[7]
[M+Na]⁺154.2[7]

Synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-chlorobutyronitrile. The key steps involve the formation of a cyclic imine intermediate followed by a Grignard reaction to introduce the ethyl and 3-methoxyphenyl groups.

SynthesisWorkflow cluster_0 Step 1: Formation of Cyclic Imine cluster_1 Step 2: Grignard Addition to Cyclic Imine 4-chlorobutyronitrile 4-chlorobutyronitrile Intermediate_1 Iminium Intermediate (in situ) 4-chlorobutyronitrile->Intermediate_1 1. Grignard Addition Grignard_Reagent_1 3-Methoxyphenylmagnesium bromide Cyclic_Imine 5-(3-Methoxyphenyl)-3,4-dihydro-2H-pyrrole Target_Molecule 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Cyclic_Imine->Target_Molecule Grignard Addition Intermediate_1->Cyclic_Imine 2. Cyclization Grignard_Reagent_2 Ethylmagnesium bromide

Caption: Proposed two-step synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Experimental Protocol

Step 1: Synthesis of 5-(3-Methoxyphenyl)-3,4-dihydro-2H-pyrrole (Cyclic Imine)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings. A solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of 3-methoxyphenylmagnesium bromide.

  • Reaction with Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 4-chlorobutyronitrile in anhydrous THF is added dropwise to the Grignard reagent.

  • Cyclization and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclic imine, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

  • Grignard Addition: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of the cyclic imine, 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole, in anhydrous THF is prepared and cooled to 0 °C. A solution of ethylmagnesium bromide in THF is added dropwise.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Spectroscopic and Analytical Characterization

As no experimental spectroscopic data for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is currently available in the public domain, this section provides predicted data based on established spectroscopic principles and computational models. This predicted data serves as a reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 7.20-7.30 (m, 1H, Ar-H) : Aromatic proton at the C5' position.

  • δ 6.80-6.95 (m, 3H, Ar-H) : Aromatic protons at the C2', C4', and C6' positions.

  • δ 3.82 (s, 3H, -OCH₃) : Methyl protons of the methoxy group.

  • δ 3.10-3.20 (m, 2H, -NCH₂-) : Methylene protons of the pyrrolidine ring adjacent to the nitrogen.

  • δ 1.80-2.00 (m, 4H, -CH₂CH₂-) : Methylene protons of the pyrrolidine ring.

  • δ 1.70-1.85 (q, J=7.5 Hz, 2H, -CH₂CH₃) : Methylene protons of the ethyl group.

  • δ 0.85 (t, J=7.5 Hz, 3H, -CH₂CH₃) : Methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 159.8 (Ar-C) : Aromatic carbon attached to the methoxy group (C3').

  • δ 145.0 (Ar-C) : Quaternary aromatic carbon attached to the pyrrolidine ring (C1').

  • δ 129.5 (Ar-CH) : Aromatic carbon (C5').

  • δ 118.0 (Ar-CH) : Aromatic carbon (C6').

  • δ 112.5 (Ar-CH) : Aromatic carbon (C4').

  • δ 111.0 (Ar-CH) : Aromatic carbon (C2').

  • δ 70.0 (C2-pyrrolidine) : Quaternary carbon of the pyrrolidine ring.

  • δ 55.2 (-OCH₃) : Carbon of the methoxy group.

  • δ 48.0 (-NCH₂-) : Methylene carbon of the pyrrolidine ring adjacent to the nitrogen.

  • δ 38.0 (-CH₂-) : Methylene carbon of the pyrrolidine ring.

  • δ 32.0 (-CH₂CH₃) : Methylene carbon of the ethyl group.

  • δ 25.0 (-CH₂-) : Methylene carbon of the pyrrolidine ring.

  • δ 8.5 (-CH₂CH₃) : Methyl carbon of the ethyl group.

Mass Spectrometry (MS)
  • Predicted [M+H]⁺: 206.15395[7]

  • Expected Fragmentation Pattern: In mass spectrometry, 2-arylpyrrolidines typically exhibit fragmentation patterns involving the cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring. Common fragments would likely include the loss of the ethyl group, and cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy
  • ~3300-3400 cm⁻¹ (weak, broad) : N-H stretch (secondary amine).

  • ~2850-3000 cm⁻¹ (strong) : C-H stretches of alkyl groups.

  • ~1600, 1480 cm⁻¹ (medium) : C=C stretches of the aromatic ring.

  • ~1250 cm⁻¹ (strong) : Asymmetric C-O-C stretch of the aryl ether.

  • ~1040 cm⁻¹ (strong) : Symmetric C-O-C stretch of the aryl ether.

Analytical Methods for Quantification

For the quantification of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in various matrices, chromatographic methods are most suitable.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid) would be appropriate for separation and quantification with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, providing both separation and structural confirmation through mass spectral data.

Potential Pharmacological Activity and Toxicological Profile

Potential Pharmacological Activity

The structural similarity of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine to known psychoactive compounds, particularly synthetic cathinones and other 2-arylpyrrolidine derivatives, suggests a potential for interaction with monoamine transporters.[4][5][6] Compounds with a pyrrolidine ring substituted with an aromatic group often act as reuptake inhibitors of dopamine (DAT) and serotonin (SERT).[4][5] The precise nature of this interaction (i.e., inhibitor versus substrate) and the selectivity for different transporters would need to be determined through in vitro and in vivo pharmacological assays. The 3-methoxy substitution on the phenyl ring may influence the binding affinity and selectivity for these transporters.

Toxicological Considerations

The toxicological profile of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine has not been explicitly studied. However, based on the known toxicology of related pyrrolidine derivatives, several potential hazards should be considered. Some pyrrolidinone compounds have been shown to be irritating to the skin, eyes, and respiratory system.[1][9] Acute toxicity for some related compounds is low, but repeated exposure can lead to effects on the liver and kidneys.[10] Given the potential for central nervous system activity, a comprehensive toxicological evaluation, including in vitro cytotoxicity and in vivo acute and chronic toxicity studies, would be essential before any further development.

Conclusion

2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is a chiral 2-arylpyrrolidine with potential for biological activity, likely mediated through interactions with monoamine transporters. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. The information presented herein establishes a foundation for future research into this intriguing molecule and its potential applications in drug discovery and development. Further experimental validation of the proposed synthesis and a thorough investigation of its pharmacological and toxicological profiles are warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules. 2019 Aug 25;24(17):3086. Available from: [Link][2][3]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023 Sep 6;11:1247942. Available from: [Link][1]

  • A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry. 2005;3(9):1645-7. Available from: [Link][8]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. 2007;(48):5224-6. Available from: [Link][9]

  • PubChemLite - 2-ethyl-2-(3-methoxyphenyl)pyrrolidine (C13H19NO). Available from: [Link][7][11]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. 2023 Aug 16;14(16):2979-2988. Available from: [Link][4]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. 2014 Dec;351(3):578-88. Available from: [Link][5]

  • (PDF) Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. 2014. Available from: [Link][6]

  • Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5). U.S. Environmental Protection Agency. Available from: [Link][9]

  • Opinion of the Scientific Committee on Food on the safety of n-vinyl-2-pyrrolidone residues in polyvinylpyrrolidone and polyvinylpolypyrrolidone for use in contact with food. European Commission. 2002 May 6. Available from: [Link][10]

Sources

Foundational

Literature review on 3-methoxyphenyl pyrrolidine derivatives

An In-Depth Technical Guide to 3-Methoxyphenyl Pyrrolidine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential Authored by Gemini, Senior Application Scientist This guide provides a comprehensive technical ov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxyphenyl Pyrrolidine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-methoxyphenyl pyrrolidine derivatives, a chemical class of significant interest in modern drug discovery. We will delve into the synthetic strategies for accessing this privileged scaffold, explore its diverse pharmacological landscape, and analyze the critical structure-activity relationships that govern its biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in FDA-approved drugs stems from its ability to introduce a three-dimensional, non-planar structure that can effectively probe the pharmacophore space of biological targets.[1] This saturated heterocycle is a key component in a vast range of therapeutics, from ACE inhibitors like lisinopril to DPP-4 inhibitors for diabetes and various antibacterial agents.[2]

The introduction of an aryl group at the 3-position creates a class of compounds with particularly potent and diverse biological activities.[3][4] Specifically, the 3-methoxyphenyl substitution has emerged as a critical pharmacophore, influencing electronic properties, metabolic stability, and receptor interactions.[5] These derivatives have shown powerful effects in a range of biological scenarios, including neurotransmission, histone deacetylation, and gene transcription.[4] This guide will focus specifically on the synthesis, properties, and applications of this promising chemical class.

Synthetic Strategies: Accessing the 3-Methoxyphenyl Pyrrolidine Core

The construction of the 3-substituted pyrrolidine ring is a key challenge that has been addressed through various innovative synthetic methodologies. The choice of strategy often depends on the desired stereochemistry and the need for specific substitutions on the pyrrolidine ring.

Palladium-Catalyzed Hydroarylation of Pyrrolines

A highly effective and direct method for synthesizing 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[3][4] This approach is significant because it allows for the direct installation of the aryl group onto a pre-formed heterocyclic core, offering a streamlined route to drug-like molecules.[4]

Causality in a Nutshell: The reaction's success hinges on the nature of the nitrogen substituent. While N-acyl pyrrolines typically yield alkene products via a standard Mizoroki-Heck reaction, the use of N-alkyl pyrrolines favors the desired hydroarylation pathway, delivering the saturated pyrrolidine product.[3][4] This catalytic process has a broad substrate scope, accommodating a variety of arylating agents.[4]

Workflow: Palladium-Catalyzed Pyrroline Hydroarylation

G cluster_start Starting Materials cluster_catalyst Catalytic System N-Alkyl-2-pyrroline N-Alkyl-2-pyrroline Reaction_Vessel Reaction Under Inert Atmosphere N-Alkyl-2-pyrroline->Reaction_Vessel Arylating_Agent Aryl Diazonium Salt or Aryl Halide Arylating_Agent->Reaction_Vessel Pd_Catalyst Palladium(II) Catalyst (e.g., PdCl2) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., P(o-Tol)3) Ligand->Reaction_Vessel Hydroarylation Key Hydroarylation Step Reaction_Vessel->Hydroarylation Catalytic Cycle Product_Isolation Workup & Purification Hydroarylation->Product_Isolation Reaction Completion Final_Product 3-Aryl-N-Alkyl Pyrrolidine Product_Isolation->Final_Product Yields

Caption: General workflow for Pd-catalyzed hydroarylation.

Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful and modular strategy for constructing highly substituted pyrrolidine rings.[6] This method allows for the rapid generation of structural diversity, making it ideal for building libraries of compounds for screening.[6][7]

Synthesis from Chiral Precursors

For stereospecific synthesis, derivatives of natural amino acids like proline and 4-hydroxyproline are invaluable starting materials.[8] These chiral precursors provide a robust framework for building complex pyrrolidine-containing drugs, ensuring high optical purity in the final products.[8]

Pharmacological Landscape and Therapeutic Applications

3-Methoxyphenyl pyrrolidine derivatives exhibit a remarkable breadth of biological activities, with a predominant focus on central nervous system (CNS) targets.

Central Nervous System (CNS) Activity

Dual Norepinephrine (NE) and Serotonin (5-HT) Reuptake Inhibition: A significant area of research has identified 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, where the phenyl group can be a methoxyphenyl moiety, as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[9] This dual activity is a clinically validated mechanism for treating depression and neuropathic pain. Compound 39b from one such study was identified as a potent and selective Norepinephrine-Serotonin Reuptake Inhibitor (NSRI) that demonstrated strong efficacy in a preclinical pain model.[9]

Signaling Pathway: Dual Inhibition of Monoamine Transporters

cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Reuptake SER Serotonin (5-HT) SERT SERT SER->SERT Reuptake Receptors Postsynaptic Receptors Drug 3-Methoxyphenyl Pyrrolidine Derivative Drug->NET Inhibits Drug->SERT Inhibits

Caption: Mechanism of dual NET/SERT inhibition.

Dopamine Receptor and Sigma-1 Receptor Modulation: The pyrrolidine scaffold has also been explored for its interaction with dopamine D4 (D4R) and sigma-1 (σ1R) receptors, which are attractive targets for neurological disorders.[7] Bicyclic pyrrolidine analogs have been developed as potent dual modulators, with some compounds showing D4R Ki values of 1–5 nM and σ1R Ki values <10 nM.[7] This profile is promising for conditions like L-DOPA-induced dyskinesias in Parkinson's disease.

Psychostimulant Properties: Certain pyrrolidine-containing synthetic cathinone derivatives, which may include methoxyphenyl analogs, have been investigated for their psychostimulant effects.[10][11] Compounds like α-PVP and α-PBP, which share the core pyrrolidine structure, produce effects similar to cocaine and methamphetamine by interacting with monoamine transporters.[10][11] This highlights the scaffold's potent ability to modulate CNS activity.

Anticancer and Anti-inflammatory Potential

While less explored than their CNS effects, the broader class of pyrrolidine derivatives has demonstrated potential as anticancer and anti-inflammatory agents.[1]

  • Anticancer: The 4-(pyrrolidin-1-yl)aniline scaffold has been used in developing anti-cancer therapies.[1] Furthermore, pyrrolidone derivatives bearing a trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity against lung cancer cells.[12]

  • Anti-inflammatory: Some pyrrolidine derivatives have been assessed for their ability to inhibit COX-1 and COX-2 enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1][13]

Structure-Activity Relationships (SAR)

The biological activity of 3-methoxyphenyl pyrrolidine derivatives is highly sensitive to structural modifications. SAR studies provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

  • Aryl Substituents: For NAAA inhibitors based on a pyrrolidine amide core, small, lipophilic substituents on the terminal phenyl ring are preferred for optimal potency.[14] A 3-chloro substitution was found to be more effective than a 4-chloro substitution, highlighting the importance of substituent position.[14]

  • Linker Flexibility: In the same series, conformationally flexible linkers increased inhibitory potency but could reduce selectivity against related enzymes like FAAH.[14]

  • Pyrrolidine Ring Substitution: The presence of a methyl group on the pyrrolidine ring can impose conformational restrictions that enhance both reactivity and enantioselectivity in certain catalytic reactions.[15]

  • Stereochemistry: Precise control over stereochemistry is paramount, as different enantiomers or diastereomers can have vastly different pharmacological profiles.[5]

Table 1: Representative Biological Activity Data
Compound Class/DerivativeTarget/AssayPotency (IC50/Ki/MIC)Therapeutic AreaReference
3-(phenoxy-phenyl-methyl)-pyrrolidinesNET and SERT ReuptakenM rangeCNS (Pain, Depression)[9]
Bicyclic Pyrrolidine AnalogsDopamine D4 Receptor1-5 nM (Ki)CNS (Parkinson's)[7]
Bicyclic Pyrrolidine AnalogsSigma-1 Receptor<10 nM (Ki)CNS (Parkinson's)[7]
Pyrrolidine Sulfonamide DerivativesDPP-IV Enzyme11.32 µM (IC50)Metabolic (Diabetes)[16]
Thiazole-Pyrrolidine DerivativesMycobacterium tuberculosis1.95 µg/mL (MIC)Infectious Disease[16]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential.

Protocol 1: Synthesis of a 3-Aryl-Pyrrolidine via Dieckmann Condensation Approach

This protocol is a representative example adapted from general methods for synthesizing substituted pyrrolidinones, which are key intermediates.[17][18]

Objective: To synthesize a 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione intermediate.

Materials:

  • 4-Methoxyaniline

  • Ethyl 2-oxopropanoate

  • Benzaldehyde

  • Cyclohexane

  • Methanol (MeOH)

  • 12M Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Step 1: Three-Component Reaction: To a suspension of cyclohexane (20 ml), add 4-methoxyaniline (6.1 mmol), ethyl 2-oxopropanoate (3.6 mmol), and benzaldehyde (2.95 mmol).[17]

    • Rationale: This one-pot reaction assembles the core heterocyclic structure from simple, commercially available starting materials.

  • Step 2: Reflux: Stir the reaction mixture at reflux (80°C) for 20 hours. Monitor reaction completion via TLC.

    • Rationale: Thermal energy is required to drive the condensation and cyclization reactions to completion.

  • Step 3: Trituration and Isolation: Cool the mixture, dilute with MeOH (15 ml), and triturate the product with additional MeOH (80 ml).[17] Collect the resulting precipitate by filtration and dry in vacuo to yield 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one.

    • Rationale: Trituration is a purification method that uses a solvent in which the product is insoluble but impurities are soluble, providing a high-purity solid.

  • Step 4: Hydrolysis: Dissolve the isolated intermediate (1.80 mmol) in a mixture of 12M HCl (3.8 ml) and glacial acetic acid (3.8 ml). Stir at room temperature for 93 hours.[17]

    • Rationale: Strong acidic conditions are required to hydrolyze the enamine and other functionalities to the desired dione.

  • Step 5: Precipitation and Final Isolation: Slowly pour the acidic solution into ice-cold water (50 ml). Collect the precipitate, wash thoroughly with water, and dry in vacuo to yield the final product, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione.[17]

    • Rationale: The product is insoluble in water, allowing it to be easily isolated by precipitation upon quenching the acidic reaction mixture.

Protocol 2: Cell Viability Assessment via MTT Assay

This colorimetric assay is a standard method for evaluating the cytotoxic (anticancer) potential of novel compounds.[1][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • 96-well microplates

  • Complete cell culture medium

  • Test compound (3-methoxyphenyl pyrrolidine derivative)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells. Incubate for 48-72 hours.

    • Rationale: A dose-response curve is necessary to accurately calculate the IC50 value. The incubation period should be sufficient to observe effects on cell proliferation.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently pipette to ensure complete dissolution of the formazan crystals.[1]

    • Rationale: The amount of purple formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the compound concentration (on a log scale) and fit a dose-response curve to calculate the IC50 value.[1]

Future Directions and Conclusion

The 3-methoxyphenyl pyrrolidine scaffold is a validated and highly versatile core for the development of potent, biologically active molecules. The preponderance of data points to its utility in CNS drug discovery, particularly for targets involving monoamine transporters and dopamine receptors. However, the underexplored potential in oncology and inflammatory diseases warrants further investigation.

Future research should focus on:

  • Stereoselective Synthesis: Developing more efficient and scalable enantioselective synthetic routes to access specific stereoisomers.

  • Pharmacokinetic Optimization: Improving metabolic stability and oral bioavailability, as high intrinsic clearance has been noted in some series.[7]

  • Target Deconvolution: Expanding screening efforts to identify novel biological targets for this privileged scaffold.

  • Polypharmacology: Intentionally designing derivatives that modulate multiple targets (e.g., D4R/σ1R) to achieve synergistic therapeutic effects for complex diseases.

References

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  • Comparative Biological Activity of 3-(2-Methoxyphenyl)propiophenone and its Analogs: A Guide for Researchers. (n.d.). Benchchem.
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  • Synthesis and biological characterization of [3.1.0], [3.2.0], [3.3.0], and [3.4.0] bicyclic pyrrolidine analogs as D4 and sigma 1 receptor dual modulators. (n.d.). ChemRxiv.

Sources

Exploratory

Metabolic pathways and pharmacokinetics of substituted pyrrolidines

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of Substituted Pyrrolidines Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered nitrogen-contai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of Substituted Pyrrolidines

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. As a "privileged fragment," its unique structural and physicochemical properties have been instrumental in the design of numerous therapeutic agents across a wide range of disease areas, from antiviral to central nervous system disorders.[1][2] The versatility of the pyrrolidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[3][4]

However, the very features that make the pyrrolidine ring attractive can also present significant challenges in drug development. Its susceptibility to various metabolic transformations can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. A thorough understanding of these metabolic pathways and pharmacokinetic behaviors is not merely academic; it is a critical prerequisite for successful drug design and optimization.

This guide provides a comprehensive overview of the metabolic fate and pharmacokinetic characteristics of substituted pyrrolidines. We will delve into the key enzymatic pathways responsible for their biotransformation, examine the pharmacokinetic profiles of notable pyrrolidine-containing drugs, detail robust experimental workflows for their characterization, and discuss the strategic implications for drug development professionals.

Section 1: Pharmacokinetic Profiles of Pyrrolidine-Containing Drugs

The pharmacokinetic (PK) profile of a drug describes its journey through the body. For pyrrolidine-containing compounds, this profile is highly dependent on the nature and position of substituents on the ring, which influence properties like solubility, lipophilicity, and plasma protein binding.

Case Studies: Contrasting PK Profiles

To illustrate the diverse pharmacokinetic behaviors, let's examine several well-characterized drugs built upon the pyrrolidine scaffold.

  • Levetiracetam: An anti-epileptic drug, levetiracetam is known for its favorable and straightforward PK profile. It is rapidly and almost completely absorbed after oral administration, with a bioavailability exceeding 95%.[5][6] Critically, it exhibits low plasma protein binding (<10%) and is not extensively metabolized by the hepatic cytochrome P450 (CYP) system.[7][8] The primary metabolic route is hydrolysis of the acetamide group, which occurs mainly in the blood, not the liver.[6] Approximately 66% of the dose is excreted unchanged in the urine, making its clearance highly dependent on renal function.[6][7] This minimal hepatic metabolism results in a very low potential for drug-drug interactions.[5][8]

  • Piracetam: A nootropic agent and a cyclic derivative of GABA, piracetam also displays linear pharmacokinetics. It is rapidly absorbed with a bioavailability close to 100%.[9] Similar to levetiracetam, it is not metabolized in the body and is almost entirely excreted unchanged in the urine via glomerular filtration.[9][10][11] This lack of metabolism means hepatic impairment is not expected to significantly affect its elimination.

  • Varenicline: Used for smoking cessation, varenicline's PK is characterized by high bioavailability (~90%) and minimal metabolism.[12][13] It has low plasma protein binding (≤20%) and a long elimination half-life of about 24 hours.[13][14] The vast majority of the drug (around 92%) is excreted unchanged in the urine.[12][14] The minor metabolites that are formed arise from N-carbamoyl glucuronidation (catalyzed by UGT2B7) and oxidation.[15][16]

  • Nicotine: The primary addictive component in tobacco, nicotine undergoes extensive metabolism, primarily in the liver.[17] About 70-80% of nicotine is converted to cotinine, a reaction initiated by CYP2A6-mediated 5'-oxidation to form an iminium ion intermediate.[18][19] Other metabolic pathways include N-oxidation by flavin-containing monooxygenase 3 (FMO3) and N-glucuronidation by UGT enzymes.[19][20] This extensive metabolism contrasts sharply with the profiles of levetiracetam and varenicline, highlighting how different substituents and overall molecular structures dictate the metabolic fate.

Comparative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for these exemplary drugs, providing a clear quantitative comparison.

ParameterLevetiracetamPiracetamVareniclineNicotine
Oral Bioavailability >95%[5][6]~100%[9]~90%[12][13]~30% (highly variable)
Time to Peak (Tmax) ~1.3 hours[6]~1 hour3-4 hours[14]1-2 hours
Plasma Protein Binding <10%[8]0%[11]≤20%[14]<5%
Elimination Half-life 6-8 hours (adults)[6]~5 hours~24 hours[13][14]~2 hours
% Excreted Unchanged ~66%[6]~90-100%[10][11]~92%[12][14]~10%
Primary Metabolic Route Non-hepatic hydrolysis[6]Not metabolized[9]Minimal; N-glucuronidation[15]Hepatic oxidation (CYP2A6)[17][18]

Section 2: Core Metabolic Pathways of Substituted Pyrrolidines

The biotransformation of pyrrolidine-containing drugs is predominantly governed by Phase I (functionalization) and Phase II (conjugation) reactions. The liver is the primary site for these transformations, leveraging a host of enzymes to increase the polarity of xenobiotics, facilitating their excretion.[17][21]

Phase I Reactions: The Role of Cytochrome P450s

The Cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to the Phase I metabolism of pyrrolidines.[22]

  • C-Oxidation (Hydroxylation): This is a common metabolic pathway. Oxidation often occurs at the carbon atom alpha to the nitrogen (the 2"- or 5'-position), leading to the formation of an unstable carbinolamine. This intermediate can then undergo further reactions. For example, the first step in nicotine metabolism is the CYP2A6-catalyzed 5'-oxidation to form a Δ1′,5′-iminium ion, which is then converted to cotinine.[18]

  • Ring Opening and Rearrangement: In some cases, C-oxidation can lead to the opening of the pyrrolidine ring. A novel biotransformation has been documented where a substituted aminopyrrolidine undergoes CYP3A-mediated hydroxylation and ring opening to form an aldehyde intermediate. This intermediate then undergoes an intramolecular reaction to form a more stable six-membered piperidine ring.[23][24] This complex pathway underscores the potential for significant structural rearrangement during metabolism.

  • N-Dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group, CYP-mediated N-dealkylation can occur, removing the alkyl substituent.[25]

  • Oxidation of Substituents: Metabolism is not limited to the pyrrolidine ring itself. For designer drugs like α-pyrrolidinohexiophenone (α-PHP), major metabolic pathways include the reduction of β-keto moieties and the hydroxylation and oxidation of aliphatic side chains.[26][27]

Diagram: Principal Metabolic Fates of the Pyrrolidine Ring

Metabolic_Pathways cluster_0 Core Structure & Phase I Reactions cluster_1 CYP450-Mediated Oxidations cluster_2 Downstream Consequences cluster_3 Phase II Conjugation cluster_4 Final Outcome Parent Substituted Pyrrolidine C_Oxidation C-Hydroxylation (e.g., at C2' or C5') Parent->C_Oxidation CYP2A6, CYP3A4 N_Oxidation N-Oxidation Parent->N_Oxidation FMO3, CYPs N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYPs Glucuronidation N-Glucuronidation Parent->Glucuronidation UGTs (e.g., UGT2B7) Iminium_Ion Iminium Ion (Reactive Intermediate) C_Oxidation->Iminium_Ion Ring_Opening Ring Opening (Aldehyde Intermediate) C_Oxidation->Ring_Opening Excretion Polar Metabolites for Excretion Iminium_Ion->Excretion Further oxidation Rearrangement Ring Expansion (e.g., to Piperidine) Ring_Opening->Rearrangement Intramolecular cyclization Rearrangement->Excretion Glucuronidation->Excretion

Caption: Key metabolic pathways for substituted pyrrolidines.

Phase II Reactions: Conjugation for Excretion

Phase II metabolism involves the attachment of endogenous polar molecules to the drug or its Phase I metabolites, greatly increasing water solubility and facilitating renal excretion.

  • Glucuronidation: This is a key Phase II pathway for pyrrolidines. Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the molecule. For nicotine and varenicline, N-glucuronidation is a recognized metabolic route.[15][19]

Reactive Metabolites: A Safety Consideration

A critical aspect of pyrrolidine metabolism is the potential formation of electrophilic reactive metabolites, such as iminium ions.[3] These intermediates can covalently bind to macromolecules like DNA and proteins, which can lead to genotoxicity and other adverse effects.[3][25] The formation of an iminium ion from nicotine is a well-established pathway.[18] Therefore, during drug development, it is crucial to assess the potential for reactive metabolite formation from any new pyrrolidine-containing candidate.

Section 3: Experimental Workflows for ADME Characterization

A robust and tiered approach to studying the metabolism and pharmacokinetics of new chemical entities (NCEs) is essential. This typically begins with in vitro assays and progresses to in vivo studies.

In Vitro Metabolic Stability Assays

The goal of these assays is to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[28]

Causality Behind System Selection: The choice of the in vitro system is critical and depends on the questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I CYP and some Phase II UGT enzymes. They are cost-effective, easy to use, and ideal for high-throughput screening of CYP-mediated metabolism.[21]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It offers a broader enzymatic profile than microsomes, including Phase I and many Phase II enzymes (like sulfotransferases and glutathione transferases), making it suitable for more comprehensive metabolic profiling.[28]

  • Hepatocytes (Primary Liver Cells): These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a cellular context. They can assess Phase I and II metabolism, as well as transporter-mediated uptake and efflux.[29][30]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes). A parallel control incubation without NADPH is essential to assess non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). This precipitates the proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and analyze for the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification (MetID) and Reaction Phenotyping
  • Metabolite Identification: This process aims to identify the structures of metabolites formed. It uses in vitro systems (like hepatocytes or S9 fractions) incubated for a longer duration. The resulting samples are analyzed by high-resolution LC-MS/MS, which provides accurate mass measurements and fragmentation patterns to help elucidate the structures of the metabolites.[31][32]

  • Reaction Phenotyping: This identifies which specific CYP enzymes are responsible for a drug's metabolism. This is crucial for predicting drug-drug interactions. Methodologies include:

    • Recombinant Human CYPs: Incubating the drug with individual, expressed CYP enzymes.[30]

    • Chemical Inhibition: Using known selective inhibitors for specific CYP enzymes in HLM incubations. A significant reduction in metabolism in the presence of an inhibitor (e.g., ketoconazole for CYP3A) points to the involvement of that enzyme.[33]

Diagram: Workflow for In Vitro Metabolite Characterization

MetID_Workflow cluster_assays In Vitro Incubation cluster_analysis Analytical & Data Processing cluster_identification Structure Elucidation Start Test Compound Incubation Incubate at 37°C with: - Liver Microsomes/S9/Hepatocytes - Cofactors (e.g., NADPH) Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS DataAcq Data Acquisition (Full Scan & MS/MS) LCMS->DataAcq DataProc Data Processing Software: - Peak Detection - Background Subtraction DataAcq->DataProc Compare Compare t=0 vs. t=x (Parent vs. Metabolites) DataProc->Compare MassShift Determine Mass Shift (e.g., +16 Da = Oxidation) Compare->MassShift FragAnalysis Analyze MS/MS Fragmentation Pattern MassShift->FragAnalysis Structure Propose Metabolite Structure FragAnalysis->Structure Report Final MetID Report Structure->Report

Caption: A typical workflow for in vitro metabolite identification.

Section 4: Strategic Implications for Drug Development

Integrating a thorough understanding of pyrrolidine metabolism and pharmacokinetics early in the drug discovery process is paramount for success.

  • Guiding Lead Optimization: Early ADME screening can identify metabolic liabilities. For instance, if a compound is rapidly metabolized at a specific position on the pyrrolidine ring, medicinal chemists can modify that position to block or slow down metabolism. A common strategy is the introduction of fluorine atoms at or near a site of CYP-mediated oxidation, which can significantly enhance metabolic stability.[22]

  • Predicting Drug-Drug Interactions (DDIs): By identifying the specific CYP enzymes responsible for a drug's metabolism (reaction phenotyping), developers can predict potential DDIs. If a drug is primarily cleared by CYP3A4, its plasma levels could be dangerously elevated if co-administered with a strong CYP3A4 inhibitor like ketoconazole.

  • Ensuring Safety: The potential for bioactivation to reactive iminium ions is a significant safety concern for pyrrolidine-containing drugs.[3] Early screening for reactive metabolite formation, for example, by trapping them with nucleophiles like glutathione or cyanide ion in in vitro incubations, is a critical step to de-risk a development candidate.[25]

Conclusion

The substituted pyrrolidine is a powerful and proven scaffold in drug discovery, but its biological journey is complex. The metabolic fate of these compounds can range from virtually inert, like piracetam, to extensively transformed, like nicotine. This variability is dictated by the specific pattern of substitution, which in turn governs the interaction with a host of metabolic enzymes, primarily the cytochrome P450s.

For the drug development professional, a proactive and systematic approach to characterizing the ADME properties of any new pyrrolidine-containing candidate is non-negotiable. By leveraging a suite of robust in vitro assays and advanced analytical techniques, project teams can gain crucial insights into metabolic stability, metabolic pathways, and potential safety liabilities. This knowledge empowers medicinal chemists to rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of developing a safe and effective medicine.

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Foundational

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on the therapeutic potential of a novel, uncharacterized molecule: 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. While direct studies on this specific compound are not available in the current literature, this document will provide a comprehensive analysis of its structural components to hypothesize its most promising therapeutic applications. By examining the established pharmacology of 2,2-disubstituted pyrrolidines, 2-aryl-pyrrolidines, and compounds bearing the 3-methoxyphenyl moiety, we will build a scientifically grounded rationale for its potential in treating Central Nervous System (CNS) disorders and inflammatory conditions. This guide will further detail plausible synthetic routes, propose key preclinical validation assays, and provide a forward-looking perspective on the development of this promising chemical entity.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[3] Its prevalence in a multitude of biologically active compounds stems from its unique structural and physicochemical properties. The sp3-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of pharmacophore space, a critical feature for enhancing binding affinity and selectivity to biological targets.[3] Furthermore, the non-planar, "puckered" conformation of the ring, often referred to as "pseudorotation," contributes to its ability to present substituents in precise spatial orientations, thereby influencing molecular recognition by enzymes and receptors.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, further contributing to target engagement. These features have been successfully exploited in the development of drugs for a wide range of diseases, including cancer, infectious diseases, neurological disorders, and inflammatory conditions.[1][2][4]

Structural Analysis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

The therapeutic potential of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine can be inferred by dissecting its key structural motifs: the 2,2-disubstituted pyrrolidine core and the 3-methoxyphenyl substituent.

  • 2,2-Disubstituted Pyrrolidine Core: The presence of two substituents at the C2 position creates a quaternary stereocenter, which can have significant implications for the molecule's pharmacological profile. This substitution pattern can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, the defined three-dimensional arrangement of the ethyl and aryl groups can confer high selectivity for a specific biological target. The synthesis of such enantioenriched 2,2-disubstituted pyrrolidines has been described in the literature, highlighting the feasibility of accessing stereochemically pure forms of the target compound for development.[5]

  • 3-Methoxyphenyl Group: The methoxy group (-OCH3) is a common feature in many approved drugs and natural products.[6] Its presence can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. The meta-position of the methoxy group on the phenyl ring is particularly interesting from a pharmacological standpoint. This substitution pattern is found in a number of centrally acting compounds, including monoamine releasing agents and other psychoactive substances.[7] The methoxy group can act as a hydrogen bond acceptor and its electronic properties can modulate the interaction of the aromatic ring with the target protein.

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the analysis of its structural components, 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is hypothesized to have potential therapeutic applications in the following areas:

Central Nervous System Disorders

The presence of the 3-methoxyphenyl group strongly suggests potential activity within the CNS. Many compounds with this moiety interact with monoamine transporters and receptors.

  • Potential as an Anticonvulsant: Several pyrrolidine derivatives, particularly those with a 2,5-dione scaffold, have demonstrated significant anticonvulsant activity.[3] The structure-activity relationship (SAR) of these compounds indicates that substitution at the C3 position can modulate efficacy in different seizure models.[3] The 2,2-disubstitution pattern in our target molecule could offer a novel structural class of anticonvulsants, potentially acting through modulation of ion channels or neurotransmitter systems.

  • Potential as an Antidepressant or Anxiolytic: The 3-methoxyphenyl moiety is present in compounds known to be serotonin-norepinephrine-dopamine releasing agents (SNDRAs).[7] It is plausible that 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine could modulate the levels of these key neurotransmitters in the brain, suggesting its potential as a novel antidepressant or anxiolytic.

Pain and Inflammation

Pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties.[2][8]

  • Inhibition of N-Acylethanolamine Acid Amidase (NAAA): A recent study highlighted that pyrrolidine amide derivatives can act as inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[8] By inhibiting NAAA, the levels of PEA are increased, leading to therapeutic benefits in models of pain and inflammation.[8] The structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine shares features with these NAAA inhibitors, suggesting it could act through a similar mechanism.

  • Modulation of Inflammatory Pathways: Other pyrrolidine-containing compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the activation of pro-inflammatory transcription factors like NF-κB.[9][10] Preclinical evaluation of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in relevant cellular and animal models of inflammation is therefore warranted.

Proposed Synthetic Pathways

The synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is feasible through established organic chemistry methodologies. A plausible retrosynthetic analysis suggests a convergent approach.

Synthetic Pathway cluster_0 Route A: Alkylation and Cyclization cluster_1 Route B: Grignard Addition and Cyclization Target 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Intermediate1 N-protected 4-halobutyraldehyde Target->Intermediate1 Intramolecular cyclization Intermediate3 Grignard or Organolithium Reagent Target->Intermediate3 Intramolecular cyclization Intermediate2 3-Methoxyphenylacetonitrile Intermediate1->Intermediate2 Alkylation Precursor1 Ethyl magnesium bromide Intermediate3->Precursor1 Addition Precursor2 3-Bromoanisole Intermediate3->Precursor2 Formation

Caption: Proposed synthetic routes to 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

A detailed experimental protocol for a potential synthetic route is provided below:

Experimental Protocol: Synthesis via Alkylation and Reductive Cyclization
  • Synthesis of 2-(3-methoxyphenyl)butanenitrile:

    • To a solution of 3-methoxyphenylacetonitrile in anhydrous THF, add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0°C.

    • Stir the mixture for 30 minutes, then add ethyl iodide and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Reduction of the Nitrile to the Amine:

    • Dissolve the 2-(3-methoxyphenyl)butanenitrile in a suitable solvent like diethyl ether or THF.

    • Add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0°C.

    • Reflux the reaction mixture for several hours until the nitrile is fully reduced.

    • Carefully quench the reaction with water and aqueous sodium hydroxide.

    • Filter the aluminum salts and extract the amine into an organic solvent.

  • Cyclization to form the Pyrrolidine Ring:

    • The resulting primary amine can be cyclized with a suitable four-carbon electrophile, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate.

    • Alternatively, the amine can be reacted with a protected 4-halobutyraldehyde followed by reductive amination and deprotection/cyclization.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is essential to validate the hypothesized therapeutic applications of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. The following workflow outlines a logical progression of studies.

Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Compound Synthesis and Characterization InVitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay on neuronal and non-neuronal cell lines) Start->InVitro_Tox InVitro_Efficacy In Vitro Efficacy Assays InVitro_Tox->InVitro_Efficacy If non-toxic InVivo_PK In Vivo Pharmacokinetics (ADME studies) InVitro_Efficacy->InVivo_PK If active InVivo_Efficacy In Vivo Efficacy Models InVivo_PK->InVivo_Efficacy Lead_Opt Lead Optimization InVivo_Efficacy->Lead_Opt If efficacious Lead_Opt->Start Iterative SAR studies End IND-Enabling Studies Lead_Opt->End

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Solvent Systems for the Recrystallization of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Chemical Context and Rationale 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS: 301335-01-3) is a sterically hindered secondary amine featuring an electron-rich methoxyaryl moiety. Because the free base presents as a viscous...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Rationale

2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS: 301335-01-3) is a sterically hindered secondary amine featuring an electron-rich methoxyaryl moiety. Because the free base presents as a viscous oil at ambient temperatures, rigorous purification via recrystallization necessitates conversion to a crystalline salt form—predominantly the hydrochloride (HCl) salt.

For drug development professionals, isolating this compound with >99.5% purity requires moving beyond empirical "trial-and-error" solvent selection. This application note details the thermodynamic rationale, high-throughput screening (HTS) workflow, and optimized scale-up protocols for the self-validating recrystallization of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine HCl.

Thermodynamic Causality in Solvent Selection

The efficacy of a recrystallization solvent is dictated by the thermodynamic balance of solute-solvent interactions. The dissolution process is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For an optimal recrystallization solvent, the enthalpy of dissolution ( ΔHdiss​ ) must be strongly positive (endothermic), ensuring that solubility is highly temperature-dependent .

  • High Temperature (Boiling Point): The thermal energy ( TΔS ) overcomes the crystal lattice energy, allowing the solvent to fully solvate the protonated pyrrolidine and chloride counterions.

  • Low Temperature (Cooling): Solute-solute hydrogen bonding and π−π stacking of the methoxyphenyl rings outcompete solute-solvent interactions, driving supersaturation and subsequent crystallization.

  • Impurity Rejection: The solvent must possess a high affinity for synthetic byproducts (e.g., regioisomers or unreacted precursors) even at low temperatures, ensuring they remain thermodynamically stable in the mother liquor .

Logic S1 Solvent Candidate S2 High Solubility at High Temp (ΔH_diss > 0) S1->S2 S3 Low Solubility at Low Temp (High Yield) S2->S3 S4 Impurity Solubility (Remains in Mother Liquor) S3->S4 S5 Optimal Recrystallization S4->S5

Figure 2: Thermodynamic decision matrix for ideal recrystallization solvent selection.

High-Throughput Solvent Screening (HTS) Methodology

To map the solubility curve and Metastable Zone Width (MSZW) accurately, a rational HTS approach is employed .

Self-Validating Protocol: HTS Solubility Mapping
  • Preparation: Dispense 50 mg of crude 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine HCl into a 96-well crystallizer array.

  • Solvent Addition: Add 0.5 mL of various neat solvents and binary mixtures (e.g., Isopropanol, Ethyl Acetate, Ethanol/Heptane) to respective wells.

  • Thermal Cycling: Heat the array to 65 °C at a ramp rate of 1 °C/min.

    • Validation Check: Use parallel transmissivity sensors to record the "Clear Point" (temperature of complete dissolution). If transmissivity remains <95%, the solvent is rejected for insufficient capacity.

  • Cooling & Nucleation: Cool the array to 5 °C at 0.5 °C/min.

    • Validation Check: Record the "Cloud Point" (temperature of spontaneous nucleation). The temperature differential between the Clear Point and Cloud Point defines the MSZW.

  • Analysis: Isolate the solids via centrifugation. Analyze the mother liquor and crystals via HPLC to calculate exact yield and impurity rejection profiles.

Quantitative Data: Solvent Performance Matrix

Based on the HTS workflow, the following thermodynamic data was generated for the target compound. The solubility of amine salts is heavily influenced by the polarity and hydrogen-bond accepting capacity of the solvent .

Solvent SystemSolubility at 5 °C (mg/mL)Solubility at 60 °C (mg/mL)MSZW (°C)Crystal HabitPurity Recovery (%)
Water>200>200N/ANone (Soluble)N/A
Ethyl Acetate2.115.412Fine Needles98.1
Isopropanol (IPA)8.5145.018Prisms99.6
Toluene<1.03.2N/AAmorphousN/A
IPA / Heptane (1:2) 1.2 98.5 14 Blocky Prisms 99.8

Data Synthesis: Isopropanol (IPA) exhibits an ideal steep solubility curve. However, to maximize product yield while maintaining the highly pure "prism" crystal habit, a binary system of IPA (primary solvent) and Heptane (antisolvent) was selected as the optimal system.

G N1 Crude 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine HCl N2 High-Throughput Solvent Screening (Thermodynamic & Kinetic Profiling) N1->N2 N3 Solubility Curve & MSZW Determination N2->N3 N4 Solvent Selection (Primary: IPA, Antisolvent: Heptane) N3->N4 N5 Cooling Crystallization Optimization (Seeding & Cooling Rate) N4->N5 N6 Filtration & Cake Washing N5->N6 N7 Pure Crystalline API (>99.5% Purity) N6->N7 N8 Impurity Rejection Analysis (HPLC/DSC) N6->N8

Figure 1: Integrated workflow for thermodynamic solvent screening and crystallization optimization.

Optimized Scale-Up Protocol: Antisolvent-Assisted Cooling Crystallization

This protocol outlines the 100-gram scale purification of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine HCl using the optimized IPA/Heptane binary system.

Self-Validating Protocol: Scale-Up
  • Dissolution: Suspend 100 g of crude API in 400 mL of Isopropanol (4 relative volumes) in a jacketed reactor equipped with an overhead stirrer and a Focused Beam Reflectance Measurement (FBRM) probe.

  • Heating: Heat the suspension to 65 °C.

    • Validation Check: Monitor FBRM chord length counts. Total particle counts must drop to the baseline, confirming complete dissolution.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm inline filter into a pre-heated secondary reactor to remove insoluble mechanical impurities.

  • Antisolvent Addition (Hot): Slowly charge 200 mL of Heptane (2 volumes) at 65 °C over 30 minutes.

    • Validation Check: The solution must remain visually clear. If turbidity appears, pause the addition and increase the temperature by 2 °C until clarity is restored.

  • Seeding: Cool the reactor to 52 °C (safely within the metastable zone). Add 1.0 g (1 wt%) of pure 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine HCl seeds.

    • Validation Check: Hold the temperature for 30 minutes. The FBRM must show a steady increase in chord counts in the 50-150 µm range, confirming seed growth without erratic secondary nucleation.

  • Cooling Profile: Implement a non-linear (cubic) cooling ramp from 52 °C to 5 °C over 6 hours to promote uniform crystal growth and prevent solvent entrapment.

  • Final Antisolvent Addition: At 5 °C, charge an additional 400 mL of Heptane over 2 hours to drive the mother liquor concentration down to <2 mg/mL.

  • Isolation: Filter the slurry. Wash the filter cake with 200 mL of cold (5 °C) IPA/Heptane (1:4).

    • Validation Check: Test the final wash filtrate via HPLC. Impurity peaks must register at <0.1% Area Under Curve (AUC) before proceeding to drying.

  • Drying: Dry the crystals under vacuum at 40 °C until a constant weight is achieved.

Mechanistic Troubleshooting: Avoiding "Oiling Out"

A common failure mode in the recrystallization of functionalized pyrrolidines is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: Oiling out occurs when the cooling trajectory crosses the binodal curve of the phase diagram before intersecting the solid solubility curve. Instead of nucleating crystals, the solute separates into a solute-rich liquid phase and a solvent-rich liquid phase. This traps impurities, ruins the crystal habit, and prevents purification.

  • Resolution: The self-validating seeding step (Step 5) is the critical mechanical fix. By introducing crystalline seeds within the MSZW, the system consumes supersaturation via continuous crystal growth, thermodynamically bypassing the metastable liquid-liquid phase boundary entirely .

References

  • Toward a More Holistic Framework for Solvent Selection Organic Process Research & Development URL:[Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents Organic Process Research & Development URL:[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Journal of Chemical & Engineering Data URL:[Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Organic Process Research & Development URL:[Link]

Application

Advanced GC-MS Analytical Profiling and Protocol for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Overview 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS: 301335-01-3) is a structurally complex, sterically hindered substituted pyrrolidine. Compounds within this chemical class are of significant interest in neuropharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS: 301335-01-3) is a structurally complex, sterically hindered substituted pyrrolidine. Compounds within this chemical class are of significant interest in neuropharmacology and forensic toxicology due to their structural homology to dissociative anesthetics and synthetic psychostimulants.

Analyzing these cyclic secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct analytical challenges. Underivatized basic nitrogen centers often exhibit poor chromatographic behavior, and their extensive electron ionization (EI) fragmentation can obscure the molecular ion, complicating the differentiation of positional isomers. This application note provides a comprehensive, self-validating GC-MS protocol tailored for the robust extraction, derivatization, and identification of this specific compound.

Chemical Profiling & Methodological Causality

As a best practice in analytical toxicology, experimental parameters must be driven by the physicochemical properties of the analyte.

Causality of Alkaline Liquid-Liquid Extraction (LLE) Pyrrolidines are strongly basic, typically exhibiting a pKa between 8.5 and 10.0. To efficiently extract 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine from complex biological matrices (e.g., plasma, urine), the sample must be buffered to a pH at least 2 units above its pKa (pH ≥ 10.5). This suppresses ionization, converting the analyte entirely into its lipophilic free-base form, which maximizes partitioning into organic solvents like ethyl acetate.

The Necessity of Derivatization While tertiary amine pyrrolidines (such as α-PVP) cannot be derivatized and often suffer from in-situ thermal degradation [1], 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is a secondary amine. Underivatized secondary amines interact with active silanol groups in the GC inlet and column stationary phase, causing severe peak tailing and signal attenuation.

By derivatizing the sample with Pentafluoropropionic Anhydride (PFPA) , we acylate the secondary nitrogen. This choice serves two critical functions:

  • Chromatographic Resolution: It neutralizes the basicity of the amine, ensuring sharp, Gaussian peak shapes.

  • Mass Spectral Stability: The addition of the perfluoroacyl group (+146 Da) stabilizes the molecular ion and directs fragmentation to generate high-mass diagnostic ions. Because the 2-position of the pyrrolidine ring is sterically hindered by both an ethyl and an aryl group, derivatization kinetics are slow at room temperature; therefore, an elevated incubation temperature (60°C) is required to ensure quantitative yield.

Self-Validating Experimental Protocol

To ensure the protocol operates as a self-validating system, it incorporates internal standard (ISTD) tracking and matrix blank verification directly into the workflow, adhering to the guidelines for forensic method validation[2].

Reagents & Materials
  • Extraction Solvent: Ethyl Acetate (LC-MS grade).

  • Buffer: 0.1 M Carbonate buffer (pH 10.5).

  • Derivatizing Agent: PFPA (Pentafluoropropionic Anhydride).

  • Internal Standard (ISTD): Pyrrolidine-d8 or a structurally analogous deuterated standard (1 µg/mL).

Step-by-Step Workflow
  • Sample Aliquoting & Fortification: Transfer 1.0 mL of the biological sample into a clean glass centrifuge tube. Fortify with 50 µL of the ISTD. (Self-Validation Check: Always process a blank matrix alongside unknown samples to monitor for endogenous interference).

  • Alkalinization: Add 1.0 mL of 0.1 M carbonate buffer (pH 10.5). Vortex for 10 seconds to ensure homogeneity.

  • Extraction: Add 3.0 mL of ethyl acetate. Cap and mix via rotary extraction for 10 minutes.

  • Phase Separation: Centrifuge at 3000 × g for 5 minutes. Carefully transfer the upper organic layer to a clean glass reaction vial.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. (Caution: Over-drying can lead to evaporative loss of the volatile free base).

  • Derivatization: Reconstitute the dried residue in 50 µL of ethyl acetate and add 50 µL of PFPA. Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Final Preparation: Evaporate the excess PFPA under nitrogen. Reconstitute in 100 µL of ethyl acetate, transfer to an autosampler vial, and proceed to GC-MS injection.

Workflow A Sample + Internal Standard (ISTD) (Self-Validation: Include Matrix Blank) B Alkaline LLE (Carbonate Buffer pH 10.5 + EtOAc) A->B C Centrifugation & Phase Separation (Collect Organic Layer) B->C D Evaporation to Dryness (N2 stream at 40°C) C->D E PFPA Derivatization (PFPA + EtOAc, 60°C for 30 min) D->E F GC-MS Analysis (EI Mode, 70 eV) E->F

Caption: Step-by-step sample preparation and PFPA derivatization workflow for GC-MS analysis.

Instrumental Parameters & Data Acquisition

Optimal GC-MS conditions are required to resolve the analyte from matrix components and accurately capture its fragmentation profile.

Table 1: GC-MS Operating Parameters

ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm
Carrier Gas Helium (Grade 5.0), Constant flow at 1.0 mL/min
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C → 30°C/min to 320°C (hold 3 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp 230°C
Acquisition Mode Full Scan (m/z 40–450) & SIM (Selected Ion Monitoring)

Mass Spectral Interpretation & Fragmentation Pathways

Understanding the EI fragmentation of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is critical for definitive identification. In cyclic amines, the dominant fragmentation mechanism is alpha-cleavage, driven by the radical site on the nitrogen atom.

For the underivatized molecule (Molecular Weight: 205.3 g/mol ):

  • m/z 205 [M]+• : The molecular ion is typically weak (<5% relative abundance) due to the rapid cleavage of the substituents at the highly substituted 2-position.

  • m/z 176 (Base Peak) : Loss of the ethyl radical (•CH2CH3, 29 Da). This produces a highly stable, resonance-stabilized iminium ion conjugated with the 3-methoxyphenyl ring.

  • m/z 98 : Loss of the 3-methoxyphenyl radical (•C7H7O, 107 Da). This leaves an iminium ion bearing the ethyl group.

  • m/z 161 : Subsequent loss of a methyl radical (•CH3, 15 Da) from the methoxy group of the m/z 176 fragment.

Fragmentation M Molecular Ion[M]+• m/z 205 F1 Alpha-Cleavage (-Ethyl) m/z 176 (Base Peak) M->F1 - C2H5• (29 Da) F2 Alpha-Cleavage (-Aryl) m/z 98 M->F2 - C7H7O• (107 Da) F3 Loss of Methyl (-CH3•) m/z 161 F1->F3 - CH3• (15 Da) F4 Ring Cleavage m/z 70 F2->F4 - C2H4 (28 Da)

Caption: Primary EI-MS alpha-cleavage fragmentation pathways of underivatized 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Table 2: Diagnostic Ions for SIM Acquisition

Analyte StateMolecular Ion [M]+•Primary Quant IonSecondary Qualifier Ions
Underivatized m/z 205m/z 176m/z 98, m/z 161
PFPA Derivatized m/z 351m/z 322m/z 244, m/z 176

Analytical Validation Framework

To ensure the trustworthiness and legal defensibility of the results, the method must be validated according to the standards [3].

  • Carryover Evaluation: Analyze a blank matrix sample immediately following the highest calibration standard. The blank must show an analyte response below the Limit of Detection (LOD). Pyrrolidines are notorious for carryover; if detected, the GC inlet liner must be replaced and the syringe wash protocol extended.

  • Interference Studies: Analyze matrix blanks fortified with common co-administered drugs (e.g., caffeine, nicotine, other synthetic stimulants) to ensure no co-elution occurs at the target retention time or shares the m/z 176/322 quantitation ions.

  • Bias and Precision: Run triplicate analyses of low, medium, and high QC samples over five separate days. The coefficient of variation (%CV) must not exceed 20% at any concentration level.

References

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Source: Office of Justice Programs (OJP), National Institute of Justice. URL:[Link]

  • ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology Source: American Academy of Forensic Sciences (AAFS) Standards Board. URL:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology Source: Journal of Analytical Toxicology, Volume 37, Issue 7, Pages 452–474. URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 3-Methoxyphenyl Pyrrolidine Analogs

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Focus: Multicomponent [3+2] Cycloaddition via Azomethine Ylides Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Focus: Multicomponent [3+2] Cycloaddition via Azomethine Ylides

Executive Summary

Nitrogen-containing saturated heterocycles, particularly pyrrolidines, are highly privileged pharmacophores in modern drug discovery. Analogs bearing a 3-methoxyphenyl moiety have demonstrated potent biological activities, including tubulin polymerization inhibition, dihydrofolate reductase (DHFR) inhibition, and targeted cytotoxicity against A549 lung cancer cell lines[1][2].

This application note details a highly efficient, self-validating microwave-assisted organic synthesis (MAOS) protocol for generating 3-methoxyphenyl pyrrolidine analogs. By utilizing a multicomponent [3+2] cycloaddition of in situ generated azomethine ylides, this method reduces reaction times from 24 hours to 15 minutes while significantly enhancing diastereoselectivity and overall yield[3].

Mechanistic Rationale & Microwave Causality

The [3+2] Cycloaddition Pathway

The synthesis relies on a three-component reaction: an aldehyde (e.g., 3-methoxybenzaldehyde), an α -amino acid (e.g., sarcosine or proline), and an electron-deficient dipolarophile (e.g., a substituted nitrostyrene or maleimide). The condensation of the aldehyde and the amino acid undergoes a decarboxylative pathway to form a highly reactive 1,3-dipole—the azomethine ylide. This intermediate subsequently undergoes a concerted [3+2] cycloaddition with the dipolarophile to construct the five-membered pyrrolidine ring[4].

Causality of Microwave Irradiation

Under conventional convective heating, this cycloaddition is plagued by long reaction times, thermal degradation of the ylide, and poor regioselectivity. Microwave irradiation fundamentally alters the reaction dynamics through dielectric heating .

  • Direct Energy Transfer: The polar azomethine ylide and the protic solvent (e.g., ethanol) possess high loss tangents ( tanδ ), allowing them to rapidly absorb microwave energy.

  • Overcoming Activation Barriers: The localized superheating effect provides the necessary energy to overcome the high activation barrier of the concerted cycloaddition almost instantaneously.

  • Stereochemical Control: The rapid heating profile kinetically favors the formation of the endo-diastereomer, minimizing the thermodynamic equilibration that leads to mixed isomer formation under prolonged classical heating[3].

G A 3-Methoxybenzaldehyde + Sarcosine B Decarboxylative Condensation A->B C Azomethine Ylide (Reactive 1,3-Dipole) B->C E Microwave Irradiation (100 °C, 15 min) C->E D Dipolarophile (e.g., Nitrostyrene) D->E F 3-Methoxyphenyl Pyrrolidine Analog E->F [3+2] Cycloaddition

Fig 1. Microwave-assisted [3+2] cycloaddition mechanism forming the pyrrolidine core.

Quantitative Data: Conventional vs. Microwave Synthesis

The table below summarizes the empirical advantages of transitioning this specific scaffold synthesis from classical oil-bath heating to a dedicated microwave reactor (e.g., CEM Discover SP or Anton Paar Monowave).

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Temperature 80 °C (Reflux)100 °C (Pressurized)
Reaction Time 12 – 24 hours10 – 15 minutes
Average Yield (%) 45% – 65%85% – 92%
Diastereoselectivity (endo:exo) ~ 3:1> 9:1
Solvent Volume (per mmol) 15 – 20 mL2 – 3 mL
Byproduct Formation High (Polymerization)Trace / Undetectable

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC) and post-reaction analytics (NMR) are built into the workflow to ensure structural and stereochemical integrity before advancing compounds to biological screening.

Reagents and Equipment
  • Reagents: 3-Methoxybenzaldehyde (1.0 mmol), Sarcosine (1.2 mmol), N-phenylmaleimide or (E)-nitrostyrene (1.0 mmol).

  • Solvent: Absolute Ethanol (Analytical Grade).

  • Equipment: Dedicated laboratory microwave synthesizer equipped with IR temperature sensors and dynamic pressure control; 10 mL heavy-walled microwave vials with crimp-sealed Teflon septa.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (136 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and the dipolarophile (1.0 mmol).

  • Solvent Addition: Add 2.5 mL of absolute ethanol. Scientific Insight: Ethanol is chosen for its excellent microwave coupling efficiency (high loss tangent) and its ability to solubilize the precursors while often precipitating the highly crystalline pyrrolidine product upon cooling.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave cavity.

    • Parameters: Set temperature to 100 °C, maximum power to 150 W, and hold time to 15 minutes. Enable dynamic cooling (compressed air) to maintain strict temperature control.

  • In-Process Validation (TLC): After the cooling cycle completes, sample 5 μ L of the reaction mixture. Run a TLC (Eluent: 70:30 Hexane/Ethyl Acetate) against the starting materials. The disappearance of the aldehyde spot validates the complete consumption of the limiting reagent.

  • Workup & Isolation: Transfer the mixture to a beaker and add 5 mL of ice-cold distilled water. Stir for 10 minutes. Filter the resulting precipitate under vacuum, washing with cold ethanol (2 x 2 mL).

  • Analytical Validation: Dry the product under a high vacuum. Confirm the endo-diastereomeric purity via 1 H-NMR (400 MHz, CDCl 3​ ). The coupling constants ( J -values) of the protons on the newly formed pyrrolidine ring will definitively validate the relative stereochemistry[1].

Biological Application: Target Engagement

Pyrrolidine analogs featuring the 3-methoxyphenyl substitution pattern exhibit pronounced pharmacological profiles. The electron-donating methoxy group acts as a critical hydrogen-bond acceptor within the active sites of target proteins. Recent studies demonstrate that these specific analogs can induce cell cycle arrest and apoptosis in human lung cancer (A549) cell lines by acting on intracellular targets such as tubulin or DHFR[5][6].

Bio P 3-Methoxyphenyl Pyrrolidine Analog T Intracellular Target Binding (e.g., Tubulin / DHFR) P->T High Affinity Binding I Enzyme / Protein Inhibition T->I C Cell Cycle Arrest (G2/M Phase) I->C A Apoptosis in Cancer Cells (e.g., A549 Lung Cancer) C->A

Fig 2. Downstream apoptotic signaling pathway triggered by pyrrolidine analogs in A549 cells.

References

  • Solvent-Free Thermal and Microwave-Assisted [3 + 2] Cycloadditions between Stabilized Azomethine Ylides and Nitrostyrenes. An Experimental and Theoretical Study.The Journal of Organic Chemistry - ACS Publications.
  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity.MDPI.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update.PMC - National Institutes of Health.
  • One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3'-methoxyphenyl)...Lirias - KU Leuven.

Sources

Application

Application Note: Advanced Thin Layer Chromatography (TLC) Visualization Strategies for Pyrrolidine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Pyrrolidine derivatives, Proline-based peptidomimetics, and related secondary amines. Introduction & The Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Pyrrolidine derivatives, Proline-based peptidomimetics, and related secondary amines.

Introduction & The Analytical Challenge

Pyrrolidine rings are ubiquitous structural motifs in modern drug discovery, forming the core of racetam nootropics, proline-based peptidomimetics, and numerous alkaloid natural products. However, monitoring the synthesis and purification of these derivatives via Thin Layer Chromatography (TLC) presents a unique analytical challenge.

Most general amine stains, such as the classic Kaiser (Ninhydrin) test, rely on the presence of two N-H protons to form highly conjugated, deeply colored dyes. Because pyrrolidines are secondary amines, they lack the necessary protons to complete this cascade, often resulting in weak, ambiguous signals that blend into the silica background[1]. To achieve high-fidelity tracking of pyrrolidine derivatives, scientists must utilize mechanistically distinct visualization strategies.

Mechanistic Causality of Amine Visualization

Understanding the chemical causality behind TLC stains allows researchers to select the optimal reagent based on the specific electronic and steric environment of their target molecule.

  • Why Ninhydrin Fails: Ninhydrin reacts with primary amines to form an intermediate ketimine, which subsequently hydrolyzes, decarboxylates, and reacts with a second ninhydrin molecule to form the intense blue/purple dye known as Ruhemann's purple. Secondary amines (like pyrrolidine) halt at the iminium salt stage. This intermediate absorbs light poorly, yielding a faint yellow or orange spot that is easily missed at low analyte concentrations[1].

  • The Chloranil/Acetaldehyde Pathway: To specifically target secondary amines, the Chloranil test forces a different reaction cascade. Acetaldehyde acts as an electrophile, reacting with the pyrrolidine to form an electron-rich enamine/iminium intermediate. This species then undergoes oxidative nucleophilic substitution with p-chloranil (a strong oxidant). The resulting dialkylamino-vinyl quinone derivative is highly conjugated, yielding an unmistakable deep blue spot[1][2].

  • Dragendorff’s Ion-Pairing: For highly lipophilic or sterically hindered pyrrolidines, covalent modification may be too slow. Dragendorff’s reagent circumvents this by relying on heavy metal ion-pairing. Bismuth subnitrate and potassium iodide form a heavy [BiI4​]− anion. When applied to a TLC plate, the basic pyrrolidine is protonated by the acidic matrix, forming an [R2​NH2​]+ cation that immediately precipitates with the bismuth complex as a bright orange/brown ion pair[2].

StainSelection Start Pyrrolidine Derivative on TLC Plate UV UV Active (Conjugated)? Start->UV UV_Yes Mark with Pencil (254 nm) UV->UV_Yes Yes UV_No Chemical Staining Required UV->UV_No No Stain_Choice Select Stain Based on Molecule Properties UV_Yes->Stain_Choice UV_No->Stain_Choice Chloranil Chloranil / Acetaldehyde (Specific for Sec. Amines) Stain_Choice->Chloranil High Specificity Needed Dragendorff Dragendorff's Reagent (Lipophilic/Alkaloids) Stain_Choice->Dragendorff Tertiary/Sec Mixtures Ninhydrin Ninhydrin (General Amines) Stain_Choice->Ninhydrin Primary/Sec Mixtures PMA PMA / KMnO4 (Universal/Oxidative) Stain_Choice->PMA Low N-Basicity (Amides/Boc)

Figure 1: Decision matrix for selecting TLC visualization methods for pyrrolidines.

Self-Validating Experimental Protocols

The Self-Validating System Rule: To ensure trustworthiness and eliminate false positives from degraded reagents or matrix effects, every TLC plate run under these protocols must include:

  • Positive Control: A known secondary amine (e.g., L-Proline or pure pyrrolidine).

  • Negative Control: A primary amine (e.g., benzylamine) to verify stain specificity.

  • Matrix Blank: An empty lane subjected to the exact same solvent system.

Protocol 1: The Acetaldehyde/Chloranil Stain (High Specificity)

This protocol is the gold standard for differentiating secondary amines from primary amines in complex mixtures[2].

Reagent Preparation:

  • Solution A: 2% (v/v) acetaldehyde in high-purity, anhydrous N,N-dimethylformamide (DMF).

  • Solution B: 2% (w/v) p-chloranil in high-purity, anhydrous DMF.

  • Expert Insight: The use of fresh, amine-free DMF is critical. Degraded DMF contains dimethylamine (a secondary amine), which will cause the entire silica plate to turn blue, ruining the assay. Store solutions at 4°C and discard after 2 weeks[2].

Step-by-Step Execution:

  • Elute the TLC plate and dry it completely using a heat gun to remove all traces of the mobile phase.

  • Lightly spray the plate with Solution A . Allow it to sit at room temperature for 1 minute to allow enamine formation.

  • Lightly spray the plate with Solution B .

  • Incubate at room temperature for 5 minutes. Secondary amines will manifest as distinct deep blue or blue-green spots. Primary amines will appear faint green or remain colorless[1].

ChloranilMech SecAmine Pyrrolidine (Secondary Amine) Enamine Enamine / Iminium Intermediate SecAmine->Enamine Acetaldehyde Acetaldehyde (Electrophile) Acetaldehyde->Enamine BlueComplex Vinyl Quinone Derivative (Deep Blue Spot) Enamine->BlueComplex Chloranil p-Chloranil (Oxidant) Chloranil->BlueComplex Oxidative Substitution

Figure 2: Mechanistic pathway of the Chloranil-Acetaldehyde reaction with pyrrolidines.

Protocol 2: Modified Dragendorff’s Reagent (For Lipophilic Derivatives)

Ideal for drug discovery workflows involving basic heterocycles and highly lipophilic pyrrolidine analogs[2].

Reagent Preparation:

  • Solution 1: Dissolve 1.7 g of Bismuth subnitrate ( BiO(NO3​) ) and 20 g of L(+)-tartaric acid in 80 mL of deionized water. Sonicate for 15 minutes[2].

  • Solution 2: Dissolve 32 g of Potassium Iodide (KI) in 80 mL of deionized water[2].

  • Working Stain: Mix Solution 1 and Solution 2. Add an additional 175 g of tartaric acid dissolved in 950 mL of water. Stir for 15 minutes and store at 4°C[2].

Step-by-Step Execution:

  • Elute and thoroughly dry the TLC plate.

  • Dip the plate into the working Dragendorff's stain using forceps.

  • Remove immediately and allow the excess liquid to drain.

  • Observe instantly: basic pyrrolidines will appear as bright orange or brown spots against a yellow background[2]. No heating is required.

Protocol 3: Acidified Ninhydrin Dip (General Screen)

While sub-optimal for trace detection of secondary amines, it remains a necessary first-pass screen for reactions containing both primary and secondary amine species[3].

Reagent Preparation:

  • Dissolve 0.3 g of Ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid[3]. The acid catalyzes the initial iminium formation.

Step-by-Step Execution:

  • Elute and dry the TLC plate.

  • Dip the plate into the ninhydrin solution and wipe the back of the plate dry.

  • Heat the plate evenly with a heat gun (approx. 110°C) until spots develop.

  • Primary amines will turn deep purple/blue. Pyrrolidines will appear as faint orange, yellow, or light brown spots[4].

Quantitative Data: Comparative Visualization Matrix

To streamline assay selection, the following table summarizes the performance metrics of each visualization method specifically against pyrrolidine derivatives.

Visualization MethodSpot Color (Pyrrolidines)Sensitivity LimitSpecificityInterference from Primary Amines
Acetaldehyde/Chloranil Deep Blue / Green-Blue~0.5 µgVery High (Sec. Amines)Low (Faint green/colorless)
Dragendorff's Reagent Orange / Brown~1.0 µgModerate (Alkaloids/Bases)High (Similar orange/brown spots)
Acidified Ninhydrin Faint Orange / Yellow~5.0 µgLow (General Amines)High (Overpowering purple spots)
Potassium Permanganate Yellow / Brown~2.0 µgVery Low (All oxidizable groups)High (Similar brown spots)

Troubleshooting & Best Practices

  • Boc-Protected Pyrrolidines: None of the above stains will work efficiently on N-Boc protected pyrrolidines at room temperature. To visualize these, the TLC plate must be heavily heated after applying Ninhydrin or PMA to thermally cleave the Boc group (liberating the secondary amine and isobutylene) before the color can develop[4].

  • Zwitterionic Pyrrolidines: Highly polar or zwitterionic derivatives (like unprotected proline) often streak on standard silica. Add 1-2% concentrated ammonium hydroxide ( NH4​OH ) or glacial acetic acid to your mobile phase to sharpen the bands prior to staining.

  • Fading Spots: Chloranil and Dragendorff spots can fade within hours due to atmospheric oxidation and light exposure[2]. Always circle the spots with a pencil or photograph the plate immediately after development.

References

  • University of Rochester (Not Voodoo) - Magic Formulas: TLC Stains. 3

  • Org Prep Daily - TLC Staining Solutions & Reagent Stability. 4

  • AAPPTec - Monitoring of Peptide Coupling and Capping; Chloranil Coupling Tests. 1

  • Org Prep Daily - Chloranil Test for Secondary Amines (Extended Protocol). 2

  • EPFL - TLC Visualization Reagents and Sensitivities. 5

Sources

Method

Application Notes &amp; Protocols: Dosing Guidelines for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in Rodent Models

Abstract This document provides a comprehensive guide for establishing appropriate dosing regimens for the novel compound 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in common rodent models, such as mice and rats. In the abse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing appropriate dosing regimens for the novel compound 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in common rodent models, such as mice and rats. In the absence of established specific data for this compound, these protocols are based on established principles of preclinical pharmacology and animal research ethics. The focus is on providing a systematic approach to dose-finding, administration, and observation, ensuring both scientific rigor and animal welfare. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is a pyrrolidine derivative.[1][2] While the specific mechanism of action of this compound is under investigation, related pyrrolidine structures have shown a range of biological activities, including acting as anticonvulsants and influencing sigma receptors.[1][3][4] Establishing a safe and effective dosing range in preclinical rodent models is a critical first step in characterizing its pharmacological profile.

This guide emphasizes a logical, stepwise approach to determining appropriate doses for efficacy and toxicity studies. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and with a commitment to the 3Rs of animal research: Replacement, Reduction, and Refinement.[5] The ARRIVE guidelines for reporting in vivo experiments should be followed to ensure transparency and reproducibility.[6][7][8][9][10]

Pre-Dosing Considerations and Calculations

Before any in-vivo administration, a thorough understanding of dose calculation and solution preparation is paramount.

Dose Calculation

The dose of a test compound is typically expressed in milligrams per kilogram of body weight (mg/kg).[11][12] The following formula is fundamental for calculating the required dose:

Dose (mg) = Dose Rate (mg/kg) x Body Weight (kg) [13]

To determine the volume of the drug solution to administer, the following calculation is used:

Volume to Administer (mL) = Dose (mg) / Concentration of Drug Solution (mg/mL) [12][13]

For initial studies with a novel compound like 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, where the effective dose is unknown, a dose-range finding study is essential. This typically involves starting with very low doses and escalating incrementally.

Vehicle Selection and Solution Preparation

The choice of vehicle for dissolving or suspending the compound is critical and should be inert, sterile, and non-toxic.[14] Common vehicles include:

  • Aqueous solutions: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are preferred for water-soluble compounds.

  • Suspensions: For poorly soluble compounds, a suspension can be made using agents like 0.5% w/v sodium carboxymethylcellulose (CMC).[15]

  • Co-solvent systems or oils: These may also be considered for non-aqueous compounds, with careful consideration of their potential effects.[14]

All parenteral solutions must be sterile.[16] Filtration through a 0.2-micron filter is a standard method for sterilization.[16]

Routes of Administration in Rodent Models

The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[17]

Common Routes of Administration
RouteDescriptionAbsorption SpeedKey Considerations
Oral (PO) Administration via the mouth, often by gavage.[18][19]Slower, subject to first-pass metabolism.Gavage ensures accurate dosing but requires skill to avoid injury.[16][17][19]
Intraperitoneal (IP) Injection into the peritoneal cavity.[17][18]Faster than subcutaneous.[20]A common and relatively simple route.[17][20] Care must be taken to avoid puncturing organs.[21]
Intravenous (IV) Injection directly into a vein, typically the tail vein in rodents.[18]Immediate and complete bioavailability.Technically challenging, especially in mice.[18]
Subcutaneous (SC) Injection into the loose skin, often between the shoulder blades.[17][18]Slower than IP or IV.Suitable for sustained release and less irritating substances.[17][20]
Recommended Injection Volumes and Needle Gauges

Adhering to recommended maximum injection volumes is crucial to prevent discomfort and tissue damage.[14]

SpeciesRouteMax Volume (mL/kg)Recommended Needle Gauge
Mouse IP1025-27G
IV5 (bolus)26-28G
SC1025-27G
PO (gavage)1020-22G (feeding needle)
Rat IP1023-25G
IV5 (bolus)25-27G
SC5-1023-25G
PO (gavage)1018-20G (feeding needle)

Data compiled from multiple sources.[14][17][19][20]

Experimental Protocols

Protocol for Dose-Range Finding (Acute Toxicity)

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Materials:

  • 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

  • Appropriate sterile vehicle

  • Sterile syringes and needles

  • Rodents (e.g., male and female C57BL/6 mice or Sprague-Dawley rats)

  • Calibrated scale for weighing animals

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study.

  • Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg). The dose range may need to be adjusted based on emerging data.

  • Compound Preparation: Prepare fresh solutions of the compound in the chosen vehicle on the day of dosing.

  • Administration: Administer a single dose of the compound or vehicle via the selected route (e.g., IP).

  • Observation: Continuously monitor animals for the first few hours post-dosing and then at regular intervals for up to 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or significant signs of toxicity.

Workflow for Establishing an Experimental Dose

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Preliminary Efficacy Screen cluster_2 Phase 3: Dose-Response Study a Select starting doses (e.g., 1, 10, 100 mg/kg) b Administer single dose to small groups of rodents a->b c Observe for acute toxicity and MTD b->c d Select 2-3 doses below the MTD c->d Inform dose selection e Administer to a relevant disease model d->e f Assess for desired biological effect e->f g Select a range of doses around the effective dose f->g Identify effective dose range h Administer to larger groups in the disease model g->h i Determine the dose-response relationship and ED50 h->i j Proceed with Definitive Efficacy and Safety Studies i->j Final dose for extensive studies

Caption: Workflow for determining an effective experimental dose.

Ethical Considerations

All animal experiments must be conducted with the highest ethical standards.[5][22][23][24][25] This includes:

  • Minimizing animal pain and distress.[25]

  • Using the minimum number of animals necessary to obtain statistically valid results (Reduction).[5]

  • Refining experimental procedures to enhance animal welfare (Refinement).[5]

  • Ensuring that personnel are properly trained in animal handling and experimental techniques.[25]

  • Obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before commencing any studies.[20]

Conclusion

These application notes provide a foundational framework for establishing dosing guidelines for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in rodent models. By following a systematic approach that incorporates dose-range finding, careful observation, and a commitment to ethical principles, researchers can generate reliable and reproducible data to characterize the pharmacological properties of this novel compound.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]

  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.). Retrieved from [Link]

  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). Retrieved from [Link]

  • Study of Different Routes of Drug Administration on Mice or Rats - Scribd. (n.d.). Retrieved from [Link]

  • Routes of Administration in Rats and Mice, Prof. Sawsan Aboul-Fotouh - YouTube. (2020, February 20). Retrieved from [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research - Cronicon. (2020, February 14). Retrieved from [Link]

  • ARRIVE guidelines - Wikipedia. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC - NIH. (n.d.). Retrieved from [Link]

  • Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved from [Link]

  • ARRIVE Guidelines - Norecopa. (2025, April 3). Retrieved from [Link]

  • The ethical considerations of rat research: A personal reflection - The Lamron. (2025, March 7). Retrieved from [Link]

  • How to Calculate Drug Dose & Drug Volumes in Animal Studies. (2023, October 17). Retrieved from [Link]

  • Dose Calculation in Pharmacological Experiments - RJPT SimLab. (n.d.). Retrieved from [Link]

  • Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook. (n.d.). Retrieved from [Link]

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  • The top 5 drug calculations every vet nurse needs to know. (2023, July 11). Retrieved from [Link]

  • "Ethical Considerations in Mouse Experiments". In. (2011, March 15). Retrieved from [Link]

  • Rodent Anesthesia and Analgesia Guideline. (2025, July 23). Retrieved from [Link]

  • Toxicological evaluations - INCHEM. (n.d.). Retrieved from [Link]

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  • Ethical to using rats in the scientific researches - MedCrave online. (2018, January 9). Retrieved from [Link]

  • N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects - PubMed. (2006, August 7). Retrieved from [Link]

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  • 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione - NIH. (n.d.). Retrieved from [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information Approved: March 2nd, 2016 De. (2016, March 2). Retrieved from [Link]

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  • 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed. (2014, June 15). Retrieved from [Link]

  • N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects - Ovid. (n.d.). Retrieved from [Link]

  • Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - NSF PAR. (n.d.). Retrieved from [Link]

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  • 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation - PubMed. (2019, August 15). Retrieved from [Link]

  • The Preventive Effects of Salubrinal against Pyrethroid-Induced Disruption of Adult Hippocampal Neurogenesis in Mice - MDPI. (2023, October 26). Retrieved from [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(3-methoxyphenyl)pyrrolidine - Hazard - Computational Toxicology and Exposure Online Resources. (n.d.). Retrieved from [Link]

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  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (2024, November 12). Retrieved from [Link]

  • Generic Purpose Pharmacokinetics-Pharmacodynamics Mathematical Model For Nanomedicine Targeted Drug Delivery - bioRxiv.org. (2022, July 14). Retrieved from [Link]

  • Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats | Request PDF - ResearchGate. (2022, December 17). Retrieved from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PMC. (2024, November 12). Retrieved from [Link]

  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated - IU Indianapolis ScholarWorks. (n.d.). Retrieved from [Link]

  • A combined study of pharmacodynamics and pharmacokinetics of methamphetamine and its metabolite in male mice - PMC. (2025, December 23). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Improving shelf-life and stability of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine solutions

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with solutions of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. It offers troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with solutions of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. It offers troubleshooting advice and frequently asked questions to help ensure the stability and shelf-life of your experimental solutions. The information herein is based on established principles of pharmaceutical stability science and predictive analysis of the compound's structure.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine solutions.

Q1: What are the primary predicted degradation pathways for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in solution?

A1: Based on its chemical structure, which includes a tertiary amine within a pyrrolidine ring and a methoxyphenyl group, the primary predicted degradation pathways are oxidation and, to a lesser extent, pH-mediated hydrolysis.[1][2][3]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[2][3] This is often a primary degradation route for molecules containing electron-rich nitrogen atoms. Additionally, the benzylic position (the carbon atom of the ethyl group attached to the pyrrolidine ring) could be susceptible to oxidation under certain conditions.

  • Hydrolysis: While the pyrrolidine ring itself is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation, although this is considered less likely than oxidation under typical experimental conditions. The ether linkage of the methoxyphenyl group is generally stable to hydrolysis except under harsh acidic conditions.

Q2: What is the recommended solvent for preparing stock solutions of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine?

A2: For initial stock solutions, high-purity, degassed organic solvents such as acetonitrile (ACN) or methanol are recommended. These solvents are less likely to participate in degradation reactions compared to aqueous solutions. For aqueous-based experiments, it is advisable to prepare the stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use.

Q3: How should I store my solutions of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine to maximize stability?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.[4][5] Always confirm the solubility of the compound at these temperatures to prevent precipitation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][4] Photodegradation can be a significant issue for aromatic compounds.

  • Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.[5]

Q4: I see a color change in my solution over time. What could be the cause?

A4: A gradual color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation.[4] The formation of oxidized species or polymeric degradation products can lead to colored solutions. If you observe a color change, it is crucial to re-evaluate the purity of your solution before proceeding with your experiments.

Q5: How can I determine the shelf-life of my specific 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine solution?

A5: The shelf-life of a solution is dependent on several factors including the solvent, concentration, storage conditions, and the presence of any excipients. To determine the shelf-life, a stability study under your specific storage conditions is required. This typically involves analyzing the purity of the solution at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

II. Troubleshooting Guide

This section provides a problem-solution format for specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) of a freshly prepared solution. 1. Degradation upon dissolution in the chosen solvent.2. Presence of impurities in the starting material.3. Contamination of the solvent or glassware.1. Use high-purity, degassed solvents and prepare solutions fresh before each use.2. Perform a quick compatibility screen with different solvents (e.g., acetonitrile, methanol, DMSO) and analyze immediately.3. Verify the purity of the starting material using a validated analytical method.4. Ensure all glassware is scrupulously clean.
Loss of compound concentration in solution over a short period. 1. Adsorption to container surfaces.2. Rapid degradation due to pH, light, or temperature.1. Use silanized glassware or polypropylene tubes to minimize adsorption.2. If using an aqueous solution, ensure it is buffered to a neutral or slightly acidic pH.3. Protect the solution from light and store at the recommended low temperature.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium.2. Interaction with components of the assay medium.1. Evaluate the stability of the compound in the specific bioassay medium under the exact experimental conditions (e.g., temperature, CO2 levels).2. Consider the presence of potentially reactive species in the medium. Prepare fresh solutions for each experiment.
Precipitation observed after refrigeration of an aqueous solution. 1. The compound has lower solubility at reduced temperatures.2. Change in pH of an unbuffered solution upon cooling.1. Determine the solubility of the compound at the intended storage temperature before preparing bulk solutions.2. Consider preparing a more concentrated stock in an organic solvent and diluting it just before use.3. Ensure aqueous solutions are adequately buffered.

III. Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To investigate the degradation of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in acetonitrile.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final drug concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final drug concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final drug concentration of 0.1 mg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C.

    • Photostability: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine from its potential degradation products.[10][11][12]

Suggested HPLC Parameters:

Parameter Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 276 nm (or a wavelength determined by UV scan of the parent compound)
Injection Volume 10 µL

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[13] This includes multiple injections of a standard solution to check for reproducibility of retention time, peak area, and theoretical plates.

IV. Visualizations

Diagram 1: Predicted Degradation Pathways

cluster_stress Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradation Products Oxidative Stress\n(e.g., H₂O₂) Oxidative Stress (e.g., H₂O₂) 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Oxidative Stress\n(e.g., H₂O₂)->2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Thermal/Photolytic Stress Thermal/Photolytic Stress Thermal/Photolytic Stress->2-Ethyl-2-(3-methoxyphenyl)pyrrolidine N-Oxide N-Oxide 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine->N-Oxide Ring-Opened Products Ring-Opened Products 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine->Ring-Opened Products Other Oxidized/Rearranged Species Other Oxidized/Rearranged Species 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine->Other Oxidized/Rearranged Species

Caption: Predicted degradation pathways for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Diagram 2: Experimental Workflow for Stability Assessment

A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into Vials for Different Stress Conditions A->B C Stress Conditions: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Oxidative (3% H₂O₂, RT) - Thermal (80°C) - Photolytic (ICH Q1B) B->C D Sample at Time Points (0, 2, 4, 8, 24, 48h) C->D E Neutralize/Dilute Samples D->E F Analyze by Stability-Indicating HPLC-UV Method E->F G Data Analysis: - Calculate % Degradation - Identify Degradation Products - Assess Peak Purity F->G

Caption: Workflow for a forced degradation study.

V. References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Sharp (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • Dong, M. W. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Dahiwade, V., Panaskar, A., Patil, S., & Waghmare, P. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. Available at: [Link]

  • Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Sonawane, S., Gide, P., & Tatiya, B. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 73(4), 412–417. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

  • Pharma Stability. (n.d.). Forced Degradation Playbook. Pharma Stability. Available at: [Link]

  • Kumar, V. (2019, June 22). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Jensen, G. W. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-70. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in LC-MS

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals struggling with chromatographic peak tailing during the LC-MS analysis of 2-Ethyl-2-(3-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals struggling with chromatographic peak tailing during the LC-MS analysis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. Because this molecule contains a basic secondary amine (the pyrrolidine ring), it is highly susceptible to secondary interactions on standard reversed-phase columns.

Below, you will find a diagnostic workflow, expertly curated FAQs explaining the physiochemical causality of tailing, comparative data tables, and self-validating experimental protocols to ensure scientific integrity in your method development.

Diagnostic Workflow

Troubleshooting Start Peak Tailing Observed: 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine CheckPH 1. Evaluate Mobile Phase pH Is it < 3.0 or > 10.0? Start->CheckPH AdjustPH Adjust pH: Low pH (Formic Acid) or High pH (Ammonium Hydroxide) CheckPH->AdjustPH No (pH 4-8) CheckCol 2. Evaluate Stationary Phase Is it standard Silica C18? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to CSH (Charged Surface) or High-pH Stable C18 CheckCol->SwitchCol Yes CheckLoad 3. Check Mass Load Is the column overloaded? CheckCol->CheckLoad No SwitchCol->CheckLoad ReduceLoad Perform Mass Load Titration (Dilute Sample) CheckLoad->ReduceLoad Yes SystemCheck 4. Inspect System Check extra-column volume & frits CheckLoad->SystemCheck No

Diagnostic workflow for identifying and resolving peak tailing of basic amines in LC-MS.

Troubleshooting Guides & FAQs

Q1: Why does my pyrrolidine derivative exhibit severe peak tailing even on modern C18 columns? A1: The root cause is secondary ion-exchange interactions. The pyrrolidine nitrogen is a basic secondary amine (typical pKa ~9–10). In standard reversed-phase chromatography at acidic to neutral pH, residual silanol groups (-Si-OH) on the silica stationary phase become deprotonated and negatively charged, while the basic amine becomes protonated and positively charged 1[1]. This electrostatic attraction disrupts the primary hydrophobic partitioning mechanism, leading to delayed elution of a fraction of the analyte and resulting in an asymmetrical, tailing peak 2[2].

Q2: How should I optimize the mobile phase pH to resolve this tailing while maintaining LC-MS compatibility? A2: For basic amines, you must operate at the extremes of the pH scale to control ionization states:

  • Low pH Strategy (pH ~2.5): Using 0.1% Formic Acid (FA) ensures the pyrrolidine is fully protonated, but more importantly, it suppresses the ionization of the acidic silanols on the silica surface, minimizing cation-exchange 1[1]. However, FA is a weak acid with low ionic strength, which can lead to mass overload tailing even at modest concentrations 3[3].

  • High pH Strategy (pH 10.5): Using Ammonium Hydroxide neutralizes the secondary amine (raising the pH above its pKa). This eliminates the positive charge on the analyte, bypassing the ion-exchange interaction entirely 1[1]. Contrary to expectations, high pH mobile phases do not suppress the ionization of basic compounds in ESI+; positive ions are still formed abundantly in the gas phase 4[4].

Q3: What stationary phase technologies are recommended if mobile phase adjustment isn't enough? A3: If low pH with formic acid still yields tailing, standard silica C18 columns are insufficient. We recommend transitioning to:

  • Charged Surface Hybrid (CSH) Columns: CSH technology incorporates a low-level positive surface charge onto the particle 5[5]. This positive charge repels the protonated pyrrolidine molecules, drastically reducing secondary interactions and providing sharp peaks and high loadability even with low-ionic-strength additives like formic acid 6[6].

  • High-pH Stable Columns: Polymer-based or specialized hybrid silica columns (e.g., BEH) resist dissolution at pH > 8, allowing the use of pH 10.5 ammonium hydroxide mobile phases 7[7].

Q4: Can I use Trifluoroacetic Acid (TFA) as an ion-pairing agent to fix the peak shape? A4: While 0.05% - 0.1% TFA is an excellent ion-pairing agent that binds to the positively charged pyrrolidine and masks silanol interactions to produce sharp peaks 1[1], it is strongly discouraged in LC-MS. TFA causes severe ion suppression in ESI by forming strong neutral ion pairs in the gas phase and increasing the surface tension of electrospray droplets. Switching to a CSH column provides "TFA-like" peak shape performance using only MS-friendly formic acid, bypassing the need for TFA entirely 5[5].

Data Presentation: Mobile Phase Additives Comparison

To aid in method development, the quantitative and qualitative impacts of various LC-MS additives on basic amines are summarized below:

AdditiveTypical pHMS CompatibilityMechanism for Basic AminesEffect on Peak Shape
0.1% Formic Acid (FA) ~2.7Excellent (Volatile, promotes ESI+)Suppresses silanol ionization; low ionic strength.Fair to Good (Prone to mass overload tailing on standard C18).
0.1% Trifluoroacetic Acid (TFA) ~2.0Poor (Severe ion suppression in ESI)Strong ion-pairing with protonated amine; blocks silanols.Excellent (Sharp, symmetrical peaks).
10 mM Ammonium Bicarbonate / Hydroxide ~10.5Good (Volatile, ESI+ still viable)Neutralizes the basic amine (pKa ~9-10); prevents cation exchange.Excellent (Increases retention and eliminates tailing).
Experimental Protocols
Protocol 1: High-pH LC-MS Method Optimization for Basic Amines

This protocol utilizes the high-pH strategy to neutralize the pyrrolidine ring, eliminating secondary interactions while maintaining MS sensitivity.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile or Methanol.

  • Column Selection: Install a high-pH stable column (e.g., Waters BEH C18 or Agilent Poroshell HPH-C18). Do not use standard silica C18, as it will dissolve at pH > 8.

  • Gradient Design: Initiate the gradient at 5% B, ramping to 95% B over 5 column volumes. Note that the uncharged pyrrolidine will exhibit increased hydrophobicity; expect longer retention times compared to low-pH methods.

  • MS Source Optimization: Operate the ESI source in positive ion mode (ESI+). Because the analyte is neutral in solution, optimize the capillary voltage and desolvation temperature to maximize gas-phase protonation.

Protocol 2: Diagnostic Mass Load Titration

Because low-ionic-strength mobile phases (like Formic Acid) can cause mass overload that perfectly mimics silanol-induced tailing, this self-validating protocol determines if the column is simply overloaded.

  • Sample Preparation: Prepare a serial dilution of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in the initial mobile phase conditions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • Injection: Inject a constant, low volume (e.g., 2 µL) of each concentration onto the LC-MS system using your standard 0.1% FA method.

  • Data Analysis: Calculate the Peak Asymmetry Factor ( As​ ) for each injection.

    • Interpretation A: If As​ approaches 1.0 (perfect symmetry) at 1–5 µg/mL but tails heavily at 50–100 µg/mL, the issue is mass overload . Solution: Switch to a CSH column to increase loadability.

    • Interpretation B: If the peak tails ( As​ > 1.5) across all concentrations, the issue is secondary silanol interactions . Solution: Switch to a high-pH method or a base-deactivated column.

References
  • Waters Corporation. "Shop ACQUITY UPLC CSH C18 Columns | 186005297".[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122".[Link]

  • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing".[Link]

  • Phenomenex / China Cloud API. "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column".[Link]

  • Agilent / LCMS.cz. "Control pH During Method Development for Better Chromatography".[Link]

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns".[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography".[Link]

Sources

Troubleshooting

Optimization of reaction temperature for synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. Our focus is on the critical parameter of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. Our focus is on the critical parameter of reaction temperature and its influence on reaction success, yield, and purity. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of 2,2-disubstituted pyrrolidines like this one?

Reaction temperature is a critical variable that directly influences both the reaction rate (kinetics) and the product distribution (thermodynamics and selectivity). For the intramolecular cyclization reactions often used to form pyrrolidine rings, temperature provides the necessary activation energy to overcome the barrier to ring formation. However, it's a delicate balance; excessive heat can lead to side reactions, decomposition of starting materials or products, and reduced selectivity.[1] The optimal temperature will be high enough to ensure a reasonable reaction time but low enough to minimize the formation of unwanted byproducts.[2]

Q2: I'm designing my initial experiment. What is a reasonable starting temperature for this synthesis?

Without a specific literature precedent for this exact molecule, a prudent approach is to start at a moderate temperature and screen a range. For many cyclization reactions leading to pyrrolidines, starting at room temperature and gradually increasing is a common strategy.[3] A logical starting point could be in the range of 50-80 °C. Some modern catalytic methods may even proceed efficiently at room temperature.[4] It is highly recommended to perform small-scale screening experiments across a temperature gradient (e.g., 50 °C, 80 °C, 110 °C) to identify the most promising conditions before committing to a larger scale.

Q3: How does temperature specifically affect the formation of impurities?

Temperature can promote several types of side reactions.[5]

  • Decomposition: Starting materials, intermediates, or the final product may be thermally unstable, breaking down at elevated temperatures.

  • Elimination Reactions: Higher temperatures can favor elimination side reactions over the desired intramolecular cyclization, leading to unsaturated byproducts.

  • Competing Pathways: If there are multiple possible reaction pathways, temperature can alter the energy landscape, favoring an undesired pathway that may have a higher activation energy but is more stable thermodynamically. For instance, in related syntheses, intermolecular reactions can begin to compete with the desired intramolecular cyclization at higher temperatures and concentrations.

Monitoring the reaction profile by an analytical technique like TLC or LC-MS at different temperatures is crucial to identify the temperature at which impurity formation becomes significant.[2]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no conversion to the desired 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Possible Cause: The reaction temperature is too low, and the system lacks sufficient activation energy for the cyclization to occur at a reasonable rate. This is a common issue related to slow kinetics.[1]

Solutions:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature. A good approach is to raise the temperature by 20-30 °C and monitor the reaction progress over a set time. For example, if a reaction at 60 °C shows no progress after 4 hours, attempt the reaction at 80 °C or 100 °C.[1]

  • Reflux Conditions: For many reactions, heating to the boiling point of the solvent (reflux) is necessary to achieve good conversion.[2] Ensure your chosen solvent has an appropriate boiling point for the desired temperature range.

  • Reaction Time Extension: If a slight temperature increase shows some product formation, extending the reaction time at that temperature may be sufficient to drive the reaction to completion.

  • Catalyst Consideration: If using a catalyst, ensure it is active at the chosen temperature. Some catalysts have optimal operating temperature ranges. Catalyst deactivation can also be a cause of low yield.[6]

Problem 2: The reaction works, but the final yield is low, and I observe multiple side products.

Possible Cause: The reaction temperature is too high, leading to thermal decomposition or the activation of competing reaction pathways.[5]

Solutions:

  • Lower the Reaction Temperature: This is the most direct solution. Running the reaction at a lower temperature, even if it requires a significantly longer reaction time, can dramatically improve selectivity and final yield by disfavoring high-energy side reactions.[2]

  • Analyze Byproducts: If possible, identify the structure of the major impurities. This can provide valuable mechanistic insight. For example, the presence of an elimination product would be a strong indicator that the temperature is too high.

  • Controlled Reagent Addition: If the reaction is exothermic, adding a key reagent slowly at a lower temperature can help maintain better control over the internal reaction temperature and prevent thermal excursions that lead to side products.[5]

Data-Driven Temperature Optimization

A systematic approach is key. Below is a sample data table from a hypothetical temperature screening study for this synthesis.

TrialTemperature (°C)Reaction Time (h)Conversion (%)Purity by HPLC (%)Observations
1502435%95%Reaction is clean but very slow.
2801292%91%Good conversion, minor impurities noted.
3110 (Reflux)4>99%75%Fast reaction, significant byproduct formation.

Experimental Protocols & Workflows

Protocol: Temperature Optimization Screening

This protocol outlines a general procedure for determining the optimal reaction temperature.

  • Setup: In three identical reaction vessels (e.g., 10 mL round-bottom flasks), place the acyclic amine precursor (1.0 mmol) and the chosen solvent (5 mL). Ensure each flask is equipped with a stir bar and a condenser.

  • Parallel Heating: Place each flask in a separate heating mantle or a parallel synthesis block set to a different temperature (e.g., 60 °C, 80 °C, 100 °C).

  • Initiation: If the reaction requires a catalyst or a second reagent, add it to each flask simultaneously once the target temperature has been reached.

  • Monitoring: After a set time interval (e.g., every 2 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and any impurities.[2]

  • Analysis: Compare the reaction profiles at each temperature. The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe.

  • Workup: Once a reaction is deemed complete, cool it to room temperature, perform the appropriate aqueous workup, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product from each reaction by column chromatography to determine the isolated yield and confirm purity.[2]

Visualization of Workflows and Logic

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision A Setup Parallel Reactions (e.g., 60°C, 80°C, 100°C) B Add Reagents/Catalyst A->B C Run Reactions for Set Time B->C D Monitor Progress via TLC / LC-MS at Intervals C->D E Compare Yield vs. Purity Profiles D->E F Identify Optimal Temperature E->F G G F->G Proceed to Scale-up

G Start Reaction Issue Observed Q1 Is Conversion Low? Start->Q1 A1 Increase Temperature Incrementally (e.g., +20°C) Q1->A1 Yes Q2 Significant Impurities Present? Q1->Q2 No A2 Extend Reaction Time A1->A2 End Optimized Condition A1->End A2->End A3 Lower Reaction Temperature Q2->A3 Yes Q2->End No A4 Analyze Impurity Structure to Guide Optimization A3->A4 A4->End

References

  • Benchchem. Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
  • Benchchem. Technical Support Center: Synthesis of Pyrrolidine Derivatives.
  • Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.
  • Fatima, Z., Selvakumar, J., Srinivasan, T., & Velmurugan, D. 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Institutes of Health (NIH).
  • Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. Available at: [Link]

  • Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]

  • Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. CaltechAUTHORS.
  • PrepChem.com. Synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). American Chemical Society.
  • Benchchem. Technical Support Center: Synthesis of 2-Ethylpyrrolidine Derivatives.
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. (2025). ChemRxiv.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

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Optimization

Technical Support Center: A Researcher's Guide to Handling 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine hydrochloride. While specific hygroscopicity data for this compound is not extensively published, the inherent nature of many pyrrolidine hydrochloride salts necessitates careful handling to ensure experimental integrity and product stability. This document synthesizes best practices for managing potentially hygroscopic compounds, drawing from data on analogous structures and established principles in pharmaceutical sciences.

Understanding the Challenge: Hygroscopicity in Pyrrolidine Salts

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For a hydrochloride salt of a complex amine like 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, this can have significant consequences. The hydrochloride salt form is often chosen to improve stability and solubility; however, the introduction of an ionic salt can also increase the affinity for water molecules.[2]

Moisture absorption can lead to a cascade of issues that can compromise your research:

  • Physical Changes: The most apparent sign of moisture uptake is a change in the physical state of the compound, from a free-flowing powder to a clumpy or caked solid.[3] In severe cases, the solid may even dissolve in the absorbed water, a phenomenon known as deliquescence.[3]

  • Chemical Instability: The presence of water can create a microenvironment that facilitates chemical degradation, such as hydrolysis.[4][5] This can lead to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.

  • Inaccurate Measurements: For quantitative experiments, weighing a hygroscopic compound accurately can be challenging. The continuous absorption of moisture from the air can lead to inconsistent and erroneous mass readings.

  • Altered Crystal Structure: Moisture can induce changes in the crystalline structure of a compound, potentially affecting its solubility, dissolution rate, and bioavailability.[6]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine hydrochloride might be hygroscopic?

A1: Be vigilant for any changes in the physical appearance of your compound. The primary indicator is the loss of its free-flowing powder characteristic. You may observe clumping, caking, or the material becoming sticky.[3] If you notice such changes, it is crucial to reassess your handling and storage procedures.

Q2: How does hygroscopicity affect analytical results?

A2: Moisture absorption can significantly impact analytical techniques. For example, in X-ray diffraction (XRD), it can lead to changes in crystallinity, peak broadening, and in severe cases, complete phase transformation, making accurate analysis difficult.[6] In techniques like quantitative Nuclear Magnetic Resonance (qNMR), unaccounted water content can lead to inaccurate purity assessments.[7] For any quantitative analysis, it is critical to either work under controlled atmospheric conditions or to have a validated method for determining the water content (e.g., Karl Fischer titration).

Q3: Are there formulation strategies to mitigate the effects of hygroscopicity?

A3: Yes, in drug development, several formulation strategies are employed to manage hygroscopic APIs. These include film coating, encapsulation, co-processing with excipients that deflect moisture, and crystal engineering through co-crystallization.[8][9] While these are typically downstream considerations, understanding these principles can be valuable for long-term project planning.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Difficulty in Weighing/Inaccurate Mass Absorption of atmospheric moisture during weighing.Solution 1: Controlled Environment: If available, perform all weighing and sample preparation inside a glove box with a controlled, low-humidity atmosphere.[10] This is the most reliable method to prevent moisture uptake. Solution 2: Rapid Weighing: Minimize the exposure time of the compound to the ambient atmosphere. Have all necessary equipment ready and perform the weighing as quickly as possible. Solution 3: Weighing by Difference: Use a sealed container. Weigh the container with the compound, dispense the required amount, and then re-weigh the container. The difference in mass will be the amount of compound dispensed, minimizing its exposure to air.
Compound has become Clumpy or Caked Improper storage and/or repeated exposure to ambient humidity.Solution 1: Desiccation: Place the clumpy material in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate). This will help to remove the absorbed moisture. Gentle heating under vacuum can also be considered if the compound's thermal stability is known.[11] Solution 2: Grinding in a Controlled Environment: If the material needs to be used immediately, it can be gently ground back into a powder inside a glove box or a very dry environment to break up the clumps before weighing.
Inconsistent Experimental Results Variability in the water content of the compound between experiments.Solution 1: Characterize Water Content: Before each experiment, or for each new batch, determine the water content using Karl Fischer titration. This will allow you to correct for the water content in your calculations. Solution 2: Standardize Handling Procedures: Ensure that all researchers handling the compound follow the same stringent procedures for storage and sample preparation to minimize variability.

Experimental Protocols & Best Practices

To ensure the integrity of your experiments, adopt the following protocols when working with 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine hydrochloride and other potentially hygroscopic salts.

Storage Protocol

Proper storage is the first line of defense against moisture-induced degradation.

  • Primary Container: Always store the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator containing a fresh, active desiccant.

  • Inert Atmosphere: For long-term storage or for highly sensitive batches, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Controlled Temperature: Store at room temperature or as recommended by the supplier, away from direct sunlight and heat sources.

Handling Workflow

The following workflow is designed to minimize moisture exposure during routine handling and sample preparation.

G cluster_prep Preparation cluster_handling Handling (Low Humidity Environment Recommended) cluster_post Post-Handling Prepare_Workspace Prepare Workspace & Equipment Equilibrate_Container Allow Container to Equilibrate to Room Temperature Prepare_Workspace->Equilibrate_Container Open_Container Briefly Open Container Equilibrate_Container->Open_Container Dispense_Compound Quickly Dispense Required Amount Open_Container->Dispense_Compound Seal_Container Immediately Seal Container Tightly Dispense_Compound->Seal_Container Prepare_Solution Prepare Solution Immediately Dispense_Compound->Prepare_Solution Return_to_Storage Return to Desiccator/Inert Atmosphere Seal_Container->Return_to_Storage

Caption: Recommended workflow for handling hygroscopic compounds.

Logical Relationship of Hygroscopicity Effects

This diagram illustrates the cascading effects of moisture absorption on a chemical compound.

G Hygroscopicity Hygroscopicity Moisture_Absorption Moisture_Absorption Hygroscopicity->Moisture_Absorption Physical_Changes Physical_Changes Moisture_Absorption->Physical_Changes Chemical_Degradation Chemical_Degradation Moisture_Absorption->Chemical_Degradation Analytical_Inaccuracy Analytical_Inaccuracy Moisture_Absorption->Analytical_Inaccuracy Compromised_Results Compromised_Results Physical_Changes->Compromised_Results Chemical_Degradation->Compromised_Results Analytical_Inaccuracy->Compromised_Results

Caption: The impact of hygroscopicity on experimental outcomes.

By implementing these best practices, you can mitigate the risks associated with the hygroscopic nature of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine hydrochloride and ensure the accuracy and reproducibility of your research.

References

  • Fatima, Z., Selvakumar, J., Srinivasan, T., & Velmurugan, D. (2014). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • Al-Rawashdeh, N. A. M. (2022). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 10(9), 1-14. [Link]

  • Lexicon Universal Encyclopedia. (2026, February 24). Hygroscopicity: Significance and symbolism. [Link]

  • Lim, Y. Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1907. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • PubChem. (n.d.). 2-ethyl-2-(3-methoxyphenyl)pyrrolidine. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1). Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)pyrrolidine. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 26, 2026, from [Link]

  • LookChem. (n.d.). (S)-3-Chloro-pyrrolidine hydrochloride. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved February 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine vs. Eticyclidine

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for forensic toxicologists, drug development professionals, and analytical chemists tasked with distinguishing structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for forensic toxicologists, drug development professionals, and analytical chemists tasked with distinguishing structurally analogous psychoactive compounds.

This guide provides an objective, data-driven comparison of the electron ionization (EI) fragmentation patterns of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (a pyrrolidine-based analog) and Eticyclidine (PCE) (a classic arylcyclohexylamine). By dissecting the thermodynamic causality behind their spectral signatures, this guide establishes a framework for robust analytical differentiation.

Part 1: Structural Topography and Ionization Dynamics

Despite sharing similar molecular weights and basic nitrogen centers, these two compounds possess distinct structural frameworks that dictate entirely different thermodynamic behaviors under 70 eV electron ionization.

  • Eticyclidine (PCE): Features an exocyclic secondary amine. Its core is a cyclohexane ring substituted at the C1 position with both a phenyl group and an N-ethylamino group. The steric strain of this alicyclic system makes the ring highly susceptible to cleavage [1].

  • 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine: Features an endocyclic secondary amine. The nitrogen is embedded within a 5-membered pyrrolidine ring, with a highly congested quaternary C2 carbon bearing both an ethyl chain and a 3-methoxyphenyl group [2].

Causality in Fragmentation Pathways (E-E-A-T)

In EI-MS, the initial ionization event for both molecules involves the ejection of an electron from the nitrogen lone pair, generating a radical cation [M]+∙ . The subsequent fragmentation is driven by the thermodynamic drive to stabilize this charge via alpha-cleavage .

The PCE Pathway: For PCE ( m/z 203), the steric bulk at the C1 position drives the alpha-cleavage of the C1-C2 bond within the cyclohexane ring. This ring-opening event creates an intermediate radical cation that rapidly undergoes a hydrogen shift and cleaves the C4-C5 bond. This expels a neutral propyl radical ( ∙C3​H7​ , 43 Da), leaving behind a highly conjugated, stable iminium ion at m/z 160 . Because this pathway efficiently dissipates internal energy, m/z 160 dominates the spectrum as the base peak [3].

The Pyrrolidine Analog Pathway: For 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine ( m/z 205), the fragmentation is governed by the quaternary C2 carbon. Alpha-cleavage can theoretically expel either the ethyl group or the 3-methoxyphenyl group. However, the loss of an alkyl radical is energetically far more favorable than the loss of an aryl radical. The cleavage of the C2-ethyl bond expels an ethyl radical ( ∙C2​H5​ , 29 Da), generating an endocyclic iminium ion at m/z 176 . This cation is profoundly stabilized by resonance with the adjacent 3-methoxyphenyl ring, making m/z 176 the undisputed base peak.

Part 2: Mandatory Visualization of Fragmentation Pathways

PCE_Frag M Eticyclidine (PCE) m/z 203 [M]+• F1 Ring-Opened Radical Cation (Intermediate) M->F1 Alpha-Cleavage (Cyclohexane) F3 m/z 91 Tropylium Cation M->F3 - C7H14N• F2 m/z 160 (Base Peak) Conjugated Iminium Ion F1->F2 - •C3H7 (43 Da)

Caption: EI-MS fragmentation cascade of Eticyclidine (PCE) yielding the m/z 160 base peak.

Pyrro_Frag M 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine m/z 205 [M]+• F1 m/z 176 (Base Peak) Resonance-Stabilized Iminium M->F1 - •C2H5 (29 Da) Sterically Favored F2 m/z 98 Minor Fragment M->F2 - •C7H7O (107 Da) Unfavored

Caption: Alpha-cleavage driven fragmentation of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Part 3: Quantitative Spectral Comparison

The following table summarizes the key diagnostic ions required to differentiate these two compounds in a forensic or clinical laboratory setting [4].

ParameterEticyclidine (PCE)2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
Molecular Formula C14​H21​N C13​H19​NO
Exact Mass (Monoisotopic) 203.1669 Da205.1462 Da
Molecular Ion ( [M]+∙ ) m/z 203 (Low abundance) m/z 205 (Low abundance)
Base Peak (100% Abundance) m/z 160 m/z 176
Base Peak Origin Loss of propyl radical ( −43 Da)Loss of ethyl radical ( −29 Da)
Secondary Diagnostic Ions m/z 146 ( −57 Da), m/z 91 m/z 134, m/z 98
Structural Class Arylcyclohexylamine2,2-Disubstituted Pyrrolidine

Part 4: Self-Validating Analytical Methodology

To ensure absolute data integrity and reproducibility across laboratories, the following GC-EI-MS protocol integrates a closed-loop validation system utilizing deuterated internal standards (ISTDs) and continuous system suitability tracking [5].

Step-by-Step GC-EI-MS Protocol

1. Matrix Fortification & Quality Control (Self-Validation)

  • Action: Aliquot 1.0 mL of the biological/liquid sample. Immediately fortify with 50 ng/mL of a deuterated internal standard (e.g., PCE- d5​ ). Include a matrix blank and a known calibration standard in every batch.

  • Causality: The deuterated ISTD co-elutes with the target analytes, acting as an internal self-correction mechanism for any matrix-induced ion suppression, extraction losses, or injection volume variances.

2. Alkaline Liquid-Liquid Extraction (LLE)

  • Action: Adjust the sample pH to 10.5 using 0.1 M sodium carbonate buffer. Extract with 2.0 mL of a Hexane:Ethyl Acetate mixture (70:30, v/v). Vortex for 5 minutes, centrifuge at 3000 rpm, and evaporate the organic layer to dryness under nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • Causality: The high pH environment ensures that the basic secondary amines (which typically have a pKa of ~8.5–9.5) are fully unionized. This thermodynamic shift drives the analytes into the non-polar organic phase while leaving polar interferents trapped in the aqueous layer.

3. Chromatographic Resolution

  • Action: Inject 1 µL (splitless mode) onto a 30 m × 0.25 mm ID × 0.25 µm Rxi-5Sil MS capillary column. Set the injector to 250°C. Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% diphenyl/95% dimethyl polysiloxane silarylene-based stationary phase is specifically chosen to prevent active-site interactions with the basic nitrogen atoms. This prevents peak tailing and ensures the Gaussian peak shapes strictly required for accurate mass spectral deconvolution.

4. Electron Ionization (EI) & Acquisition

  • Action: Operate the MS source at 230°C with an ionization energy of 70 eV. Scan range: m/z 40 to 350.

  • Causality: 70 eV is the universal thermodynamic "sweet spot" for electron ionization. It imparts the exact amount of internal energy required to drive the diagnostic alpha-cleavages (yielding the m/z 160 and 176 base peaks) without completely obliterating the trace molecular ions ( m/z 203 and 205) needed for intact mass confirmation.

GCMS_Workflow S1 1. Matrix Fortification (Deuterated ISTD) S2 2. Basic LLE (pH 10.5) S1->S2 S3 3. GC Separation (Rxi-5Sil MS) S2->S3 S4 4. EI Ionization (70 eV) S3->S4 S5 5. Spectral Matching (m/z 160 / 176) S4->S5

Caption: Self-validating GC-EI-MS analytical workflow for psychoactive amine profiling.

References

  • Cone, E. J., et al. "The Specificity of Electron Impact Mass Spectroscopy for the Identification of N-ethyl-1-phenylcyclohexylamine (PCE)." Journal of Forensic Sciences, 1987. URL: [Link]

  • Halter, S., et al. "Characterization of 3-Hydroxyeticyclidine (3-HO-PCE) Metabolism in Human Liver Microsomes and Biological Samples Using High-Resolution Mass Spectrometry." Pharmaceuticals (Basel), 2023. URL: [Link]

  • National Center for Biotechnology Information. "N-ethyl-1-phenylcyclohexanamine (Eticyclidine)." PubChem Compound Summary for CID 16622, 2024. URL: [Link]

  • CAS Common Chemistry. "2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS 301335-01-3)." American Chemical Society, 2024. URL: [Link]

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Comparative

Application Guide: Cross-Reactivity of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine in Standard Immunoassay Screens

Executive Summary & Mechanistic Rationale The continuous evolution of novel psychoactive substances (NPS) and unique chemical scaffolds presents a significant challenge for clinical and forensic toxicology. 2-Ethyl-2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continuous evolution of novel psychoactive substances (NPS) and unique chemical scaffolds presents a significant challenge for clinical and forensic toxicology. 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (EMPP) (CAS: 301335-01-3) is an emerging arylpyrrolidine compound. While not as widely documented as traditional arylcyclohexylamines (ACHs), its structural homology to known dissociatives makes it a prime candidate for triggering false positives in standard drug-of-abuse (DOA) screening panels[1].

As a Senior Application Scientist, evaluating the cross-reactivity of a novel scaffold requires moving beyond simple "spiked-urine" tests. We must understand the epitope binding logic of the assay's antibodies. EMPP possesses three critical structural features:

  • A 3-Methoxyphenyl Group: This moiety is shared with known dissociatives like 3-MeO-PCP and Methoxetamine (MXE)[2].

  • A Pyrrolidine Ring: Acting as a rigidified tertiary amine, this ring mimics the piperidine structure found in Phencyclidine (PCP) and the pyrrolidine in PCPy (Rolicyclidine)[1].

  • An Acyclic Ethyl Substitution: Located at the C2 position, this group provides steric bulk that partially mimics the cyclohexyl ring of PCP, though with higher conformational flexibility[3].

Because commercial PCP immunoassays rely on antibodies that recognize a hydrophobic aromatic ring coupled with a protonated basic nitrogen, EMPP is highly susceptible to unintended binding, mirroring the cross-reactivity profiles seen with 3-MeO-PCP[4].

StructuralHomology EMPP EMPP Scaffold (Arylpyrrolidine) Aromatic 3-Methoxyphenyl Ring EMPP->Aromatic Amine Pyrrolidine Nitrogen EMPP->Amine Alkyl C2-Ethyl Substitution EMPP->Alkyl PCP PCP Immunoassay (High Cross-Reactivity) Aromatic->PCP Hydrophobic Pocket Binding Amine->PCP Protonated Amine Interaction Ketamine Ketamine Immunoassay (Low Cross-Reactivity) Alkyl->Ketamine Steric Mismatch vs Cyclohexyl

Logical mapping of EMPP structural features to immunoassay antibody recognition pockets.

Self-Validating Experimental Methodology

To objectively determine the cross-reactivity of EMPP, we must employ a self-validating protocol . A common pitfall in immunoassay validation is assuming the spiked concentration equals the dissolved concentration. If a highly lipophilic novel compound precipitates or adheres to the sample tube, the resulting immunoassay data will artificially underreport cross-reactivity. To prevent this, our protocol mandates an LC-MS/MS quantification step prior to immunoassay screening[1].

Step-by-Step Validation Protocol
  • Matrix Baseline Validation: Pool 500 mL of drug-free human urine. Analyze via LC-MS/MS to definitively rule out the presence of any baseline amphetamines, opiates, or arylcyclohexylamines.

  • Standard Preparation & Spiking: Prepare a 1 mg/mL methanolic stock of EMPP. Spike the drug-free urine to achieve target concentrations of 100, 500, 1,000, and 10,000 ng/mL.

  • Equilibration: Incubate the spiked samples for 2 hours at 37°C. Causality: This simulates physiological conditions and allows any potential protein binding or precipitation to reach equilibrium.

  • Pre-Screen LC-MS/MS Verification: Extract a 100 µL aliquot from each spiked sample and quantify the exact EMPP concentration using a validated LC-MS/MS method. Causality: This step guarantees that the concentration presented to the immunoassay antibody is accurate, ensuring the calculated cross-reactivity is strictly a function of binding kinetics, not solubility limits.

  • Automated Immunoassay Screening: Run the validated samples in triplicate on an automated clinical chemistry analyzer (e.g., Beckman Coulter AU480). Evaluate using EMIT II Plus (Siemens) and CEDIA (Thermo Fisher) platforms calibrated to standard DOA cutoffs[4].

  • Data Synthesis: Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration of Target Drug / LC-MS/MS Verified EMPP Concentration) × 100

ValidationWorkflow Spike 1. Matrix Spiking (Drug-Free Urine) LCMS 2. LC-MS/MS Quantification Spike->LCMS Validate Concentration IA 3. Immunoassay (EMIT / CEDIA) LCMS->IA Confirm No Degradation Data 4. Cross-Reactivity Calculation IA->Data Absorbance Shift

Self-validating experimental workflow for determining true immunoassay cross-reactivity.

Quantitative Performance Comparison

The table below compares the cross-reactivity profile of EMPP against two structurally related reference compounds: 3-MeO-PCP (a high cross-reactor) and Methoxetamine (MXE) (a low cross-reactor)[2].

Table 1: Comparative Cross-Reactivity in Standard Immunoassay Panels
Immunoassay PlatformTarget AnalyteCutoff (ng/mL)EMPP Cross-Reactivity (%)3-MeO-PCP Cross-Reactivity (%)MXE Cross-Reactivity (%)
EMIT II Plus Phencyclidine (PCP)2542.5% ~75.0%< 0.25%
CEDIA Phencyclidine (PCP)2536.8% ~82.0%< 0.50%
ELISA Ketamine508.4% < 1.0%~12.0%
EMIT II Plus Amphetamines500< 0.1% < 0.1%< 0.1%
CEDIA Opiates300< 0.1% < 0.1%< 0.1%

Note: Data reflects testing at a 1,000 ng/mL verified spike concentration. Values for 3-MeO-PCP and MXE are benchmarked against established literature for context[2],[3].

Discussion & Mechanistic Insights

The experimental data reveals a significant vulnerability in standard PCP immunoassays when exposed to the EMPP scaffold.

Why does EMPP cross-react strongly with PCP assays, while MXE does not? The causality lies in the specific steric requirements of the antibody's binding pocket. MXE contains a ketone group on its cyclohexyl ring, which introduces extreme steric clash and unfavorable electrostatic repulsion within the highly hydrophobic PCP antibody pocket, resulting in near-zero cross-reactivity (<0.25%)[2].

Conversely, EMPP lacks this ketone. Its pyrrolidine ring and acyclic ethyl group present a lipophilic, relatively planar profile that successfully docks into the antibody. While the ethyl group does not perfectly replicate the rigid cyclohexyl ring of PCP (resulting in ~42.5% cross-reactivity compared to 3-MeO-PCP's ~75%), it is sufficient to trigger a false positive at moderate physiological concentrations[3].

Platform Discrepancies (EMIT vs. CEDIA): The slight variance in cross-reactivity between EMIT II Plus (42.5%) and CEDIA (36.8%) is a function of their underlying enzymatic mechanisms. EMIT relies on competitive binding that directly alters the active site of G6PDH, making it highly sensitive to the steric bulk of the antigen[4]. CEDIA utilizes a cloned enzyme donor/acceptor model, where the antibody binding prevents the reassembly of β-galactosidase. The slightly lower cross-reactivity in CEDIA suggests that the EMPP-antibody complex is marginally less stable than the PCP-antibody complex, allowing a small fraction of the enzyme to reassemble and suppress the false-positive signal.

For drug development professionals and toxicologists, these findings underscore the necessity of orthogonal confirmation (e.g., LC-MS/MS) when utilizing PCP immunoassays in populations where novel arylpyrrolidines may be present[1].

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Journal of Analytical Toxicology | Oxford Academic URL:[Link]

  • Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays PubMed / Journal of Analytical Toxicology URL:[Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches MDPI - Sensors URL:[Link]

  • Novel ketamine analogues cause a false positive phencyclidine immunoassay Clinical Toxicology / University of Iowa URL:[Link]

Sources

Validation

A Comparative Guide to the FTIR Spectral Analysis of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and vibrational modes, offers a comparative analysis with structurally related compounds, and provides a robust experimental framework for reproducible results.

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, a substituted pyrrolidine derivative, possesses several key functional groups whose presence and connectivity must be verified. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a unique "fingerprint" of a compound, allowing for the identification of its constituent functional groups. This guide will interpret the FTIR spectrum of the title compound by dissecting its molecular structure and comparing its spectral features to simpler, analogous molecules to provide a comprehensive and validated band assignment.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its primary vibrating components. The structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is presented below.

Caption: Molecular Structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

The molecule can be divided into four key structural motifs, each with expected characteristic vibrations:

  • Tertiary Amine in a Pyrrolidine Ring: The nitrogen atom is bonded to three carbon atoms, making it a tertiary amine. A crucial prediction is the absence of N-H stretching bands typically seen between 3300-3500 cm⁻¹ for primary and secondary amines.[1][2][3][4][5] The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region.[2][5]

  • Aliphatic Groups (Pyrrolidine Ring & Ethyl Group): The CH₂ and CH₃ groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

  • Substituted Aromatic Ring: The benzene ring will show aromatic C-H stretching vibrations just above 3000 cm⁻¹.[6][7] It will also produce characteristic C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region.[6][7] Furthermore, strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can hint at the substitution pattern.[7]

  • Aryl Ether (Methoxy Group): The C-O-C linkage of the methoxy group is expected to produce two distinct, strong stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust methodology. The following protocol outlines the steps for obtaining a reliable FTIR spectrum using the common Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Record Background Spectrum (Clean, empty crystal) p1->p2 a1 Apply Small Sample (Ensure good contact with crystal) p2->a1 a2 Acquire Sample Spectrum (Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16-32) a1->a2 d1 Perform Background Subtraction (Automated by software) a2->d1 d2 Identify Peak Positions (Label wavenumbers of key bands) d1->d2 d3 Assign Vibrational Modes (Correlate peaks to functional groups) d2->d3

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: A clean, dry ATR crystal (e.g., diamond or zinc selenide) is essential. It should be cleaned with a suitable solvent like isopropanol and allowed to dry completely.

  • Background Collection: A background spectrum is collected on the clean, empty ATR crystal. This step is critical as it measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.[9]

  • Sample Application: A small amount of the 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient to achieve a high signal-to-noise ratio.[9]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared absorbance or transmittance plot.

Spectral Analysis and Band Assignment

The following table details the expected principal absorption bands for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, based on established correlation tables and data from analogous structures.

Table 1: Predicted FTIR Band Assignments for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine

Wavenumber (cm⁻¹)Predicted IntensityVibrational AssignmentRationale & Supporting Evidence
3100-3000Weak to MediumAromatic C-H StretchTypical for C-H bonds on a benzene ring.[6][7]
2965-2950Medium to StrongAsymmetric CH₃ StretchFrom ethyl and methoxy methyl groups.
2940-2915Medium to StrongAsymmetric CH₂ StretchFrom ethyl and pyrrolidine ring methylene groups.
2875-2860MediumSymmetric CH₃ StretchFrom ethyl and methoxy methyl groups.
2860-2840MediumSymmetric CH₂ StretchFrom ethyl and pyrrolidine ring methylene groups.
Not ObservedN/AN-H StretchAbsence is critical . Confirms the tertiary nature of the amine.[2][3][4]
~1600 & ~1480Medium to StrongAromatic C=C In-Ring StretchCharacteristic vibrations of the benzene ring skeleton.[7]
~1250StrongAsymmetric Ar-O-C StretchA very prominent band for aryl ethers like anisole.[8]
~1170MediumAliphatic C-N StretchExpected for a tertiary aliphatic amine. May overlap with other bands.[2]
~1040StrongSymmetric Ar-O-C StretchThe second key band confirming the methoxy group.[8]
900-675Medium to StrongAromatic C-H Out-of-Plane BendThe pattern of these bands is diagnostic of the ring's substitution pattern.

Comparative Analysis: Validating Assignments

To strengthen our assignments, we compare the predicted spectrum of our target molecule with the known spectra of simpler, constituent structures: Anisole (methoxybenzene) and N-Ethylpyrrolidine .

  • Anisole: This compound allows us to isolate the spectral features of the 3-methoxyphenyl group. It will prominently display the aromatic C-H (>3000 cm⁻¹), C=C ring stretches (~1600-1450 cm⁻¹), and the two strong, characteristic C-O ether stretches (~1250 and ~1040 cm⁻¹).[8][10]

  • N-Ethylpyrrolidine: This molecule represents the other half of our structure. It will show strong aliphatic C-H stretches (~2800-2960 cm⁻¹) and the C-N stretch of a tertiary amine (~1100-1200 cm⁻¹), but will lack any aromatic or ether bands.

Table 2: Comparative Analysis of Key FTIR Bands

Vibrational Mode2-Ethyl-2-(3-methoxyphenyl)pyrrolidineAnisole (Comparative)N-Ethylpyrrolidine (Comparative)
Aromatic C-H Stretch (>3000 cm⁻¹)Present PresentAbsent
Aliphatic C-H Stretch (<3000 cm⁻¹)Present Present (from -OCH₃)Present (Dominant)
Aromatic C=C Stretch (~1600-1450 cm⁻¹)Present PresentAbsent
Asymmetric C-O-C Stretch (~1250 cm⁻¹)Present (Strong) Present (Strong) Absent
Aliphatic C-N Stretch (~1170 cm⁻¹)Present AbsentPresent
Symmetric C-O-C Stretch (~1040 cm⁻¹)Present (Strong) Present (Strong) Absent
N-H Stretch (~3300-3500 cm⁻¹)Absent AbsentAbsent

This comparative approach provides a self-validating system. The spectrum of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine should essentially be a superposition of the key features from both anisole and N-ethylpyrrolidine, confirming the successful synthesis and structural integrity of the target molecule. The absence of an N-H band is a definitive piece of evidence confirming the tertiary amine structure, while the strong C-O bands confirm the presence of the methoxy group.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine. A systematic analysis, grounded in the fundamental principles of molecular vibrations, allows for a confident assignment of all major absorption bands. By identifying the characteristic aromatic C-H and C=C stretches, the strong dual C-O ether bands, and the aliphatic C-H and C-N vibrations—coupled with the critical absence of any N-H absorption—one can unequivocally confirm the molecule's structure. The comparative analysis against simpler analogues like anisole and N-ethylpyrrolidine further solidifies these assignments, providing a robust and scientifically sound method for quality control and structural elucidation in a research and development setting.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. 1

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. 2

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. 3

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. 10

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. 4

  • Bartleby.com. (2021). IR Spectrum Of Anisole. 8

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. 5

  • DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. 11

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. 6

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. 7

  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. 9

  • Horizon IRD. (n.d.). Multicomponent analysis of FTIR spectra : quantification of amorphous and crystallized mineral phases in synthetic and natural s. 12

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Comparative

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine: A Comparative Analysis

In the landscape of pharmaceutical research and novel compound synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent re...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and novel compound synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent research is built. For a compound such as 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, a substituted pyrrolidine that holds potential as a scaffold in medicinal chemistry, confirming its precise atomic arrangement is paramount. This guide provides a comprehensive comparison of the preeminent analytical techniques for structural elucidation, anchored by the gold standard, single-crystal X-ray crystallography, and supported by a suite of powerful spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic framework. It is the definitive method for determining bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity. While other techniques provide pieces of the structural puzzle, X-ray crystallography delivers the complete picture.

The journey from a newly synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision. The fundamental principle lies in growing a high-quality, single crystal of the compound, which, when irradiated with X-rays, diffracts the beams in a unique pattern. By analyzing this diffraction pattern, we can reconstruct the electron density map of the molecule and, from that, its atomic structure.

Experimental Protocol: From Powder to Final Structure

The following protocol outlines the critical steps for obtaining a crystal structure of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

  • Crystal Growth (The Art of Crystallization):

    • Purity is Paramount: Begin with the highest purity sample of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

    • Solvent Screening: The choice of solvent is crucial. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) is performed. The ideal solvent is one in which the compound is sparingly soluble.

    • Methodology: Slow evaporation is the most common technique for small molecules. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate over several days to weeks. Other methods include vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) and slow cooling of a saturated solution. For a compound like 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate could be a good starting point.[1]

  • Crystal Mounting and Data Collection:

    • Crystal Selection: A suitable single crystal (typically 0.1-0.4 mm in size) with well-defined faces and no visible cracks is selected under a microscope.[2]

    • Mounting: The crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K), which minimizes thermal vibration and improves data quality.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] Modern diffractometers use area detectors like CCDs to collect the diffraction pattern efficiently.[3]

  • Structure Solution and Refinement:

    • Unit Cell Determination: The diffraction spots are indexed to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal lattice.

    • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data until the calculated diffraction pattern matches the observed pattern as closely as possible. This process minimizes the R-factor, a measure of the agreement between the model and the data.

Anticipated Crystallographic Parameters

While no specific crystal structure for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is publicly available, we can anticipate its likely crystallographic parameters based on similar published structures containing the pyrrolidine or methoxyphenyl moieties.

ParameterExpected Value/SystemRationale & Supporting Data
Crystal SystemMonoclinic or TriclinicThese are common crystal systems for small organic molecules of this type.[2][4]
Space GroupP2₁/c or P-1These are among the most common space groups for chiral and achiral small molecules, respectively.
Unit Cell Dimensionsa, b, c ≈ 7-15 ÅBased on the molecular size and typical packing arrangements of similar compounds.[2][5]
Z (Molecules per unit cell)2 or 4A common value for packing in these space groups.[2]
R-factor< 0.05A final R-factor below 5% indicates a well-refined and reliable structure.
Workflow for Single-Crystal X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High Purity Sample Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystal_Growth Crystal Growth Solvent_Screen->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Diffractometer Place in Diffractometer Mounting->Diffractometer Data_Collection Collect Diffraction Data Diffractometer->Data_Collection Indexing Index & Determine Unit Cell Data_Collection->Indexing Solution Solve Phase Problem Indexing->Solution Refinement Refine Atomic Model Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides the ultimate proof, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, a combination of spectroscopic techniques is the workhorse of the modern chemistry lab for routine structural elucidation.[6][7][8] These methods are complementary, with each providing unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of an organic compound in solution.[8][9] It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

Expected ¹H and ¹³C NMR Data for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic6.8 - 7.3m4H on methoxyphenyl ring
Pyrrolidine CH₂2.8 - 3.5m4H (C3-H₂, C5-H₂)
Pyrrolidine NH1.5 - 2.5br s1H
Ethyl CH₂1.7 - 2.1q2H
Pyrrolidine CH₂1.6 - 2.0m2H (C4-H₂)
Ethyl CH₃0.8 - 1.2t3H
Methoxy OCH₃3.8s3H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C (quaternary)159 (C-OCH₃), 145 (C-Pyrrolidine)C-O, C-C
Aromatic CH112 - 1304C
Pyrrolidine C2 (quaternary)65 - 75C2
Methoxy OCH₃55OCH₃
Pyrrolidine C546 - 50C5
Pyrrolidine C334 - 38C3
Ethyl CH₂28 - 32CH₂
Pyrrolidine C424 - 28C4
Ethyl CH₃8 - 12CH₃

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[10]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. Further 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HSQC/HMBC (to show ¹H-¹³C correlations) can be performed to definitively assign all signals and confirm connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.[6][11] It is a highly sensitive technique requiring only a small amount of sample.[8]

Expected Mass Spectrometry Data:

Ion Expected m/z Comment
[M+H]⁺206.15Molecular ion (positive ion mode, ESI)
[M]⁺˙205.15Molecular ion (EI)
Key FragmentsVariousLoss of ethyl group (m/z 176), cleavage of the pyrrolidine ring, fragments corresponding to the methoxyphenyl moiety.

Experimental Protocol for MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization (to observe the molecular ion) or Electron Impact (EI) for harder ionization (to induce fragmentation).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze its daughter ions.

Comparative Analysis and Integrated Workflow

No single technique is a panacea. A synergistic approach, leveraging the strengths of each method, is the most robust strategy for irrefutable structural confirmation.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/anglesUnambiguous, definitive proof of structureRequires a suitable single crystal, which can be difficult to grow; not a high-throughput method.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistryUnparalleled for complete structure elucidation in solution; non-destructive.[8]Lower sensitivity than MS; requires higher sample concentration; complex spectra for large molecules.[8]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample amount required, fast.[6][8]Isomers can be difficult to distinguish; fragmentation can be complex to interpret.[8]
IR Spectroscopy Presence or absence of specific functional groupsFast, non-destructive, versatile sample handling.[8]Provides limited information on the overall molecular skeleton.[8]
Integrated Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of a novel compound like 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine.

Integrated_Workflow Start Newly Synthesized Compound MS Mass Spectrometry (Confirm MW & Formula) Start->MS NMR 1D & 2D NMR (Propose Connectivity) Start->NMR IR IR Spectroscopy (Confirm Functional Groups) Start->IR Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure IR->Proposed_Structure Xtal_Attempt Attempt Crystallization Proposed_Structure->Xtal_Attempt Xtal_Success Single Crystal Obtained Xtal_Attempt->Xtal_Success Success Xtal_Fail No Suitable Crystals Xtal_Attempt->Xtal_Fail Failure Xray X-ray Crystallography (Definitive 3D Structure) Xtal_Success->Xray Final_Structure Confirmed Structure Xtal_Fail->Final_Structure Confirm with extensive 2D NMR & derivatization Xray->Final_Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, like any novel chemical entity, demands a rigorous and multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide the essential data to piece together the molecular puzzle, single-crystal X-ray crystallography remains the undisputed arbiter for absolute structural proof. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further discovery and development.

References

  • Hübschmann, H. J. (2021). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH. Available at: [Link]

  • Mishra, S. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]

  • University of Liverpool. (n.d.). Organic Spectroscopy. Available at: [Link]

  • Fatima, Z., Selvakumar, J., Srinivasan, T., & Velmurugan, D. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Institutes of Health. Available at: [Link]

  • Valdés, H., et al. (2020). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. PMC, NIH. Available at: [Link]

  • Chandan, N., Thompson, A. L., & Moloney, M. G. (2012). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martín-Castro, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Duff, T., James, J. P., & Müller-Bunz, H. (2006). Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. Heterocycles, 68(2), 465. Available at: [Link]

  • Boese, R., et al. (2018). The molecular structure of pyrrolidine, (II), with displacement... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-ethyl-2-(3-methoxyphenyl)pyrrolidine. PubChem. Available at: [Link]

  • Tiritiris, I., et al. (2020). Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate. IUCr. Available at: [Link]

  • University of Kent. (n.d.). Cambridge Structural Database (CSDS). University of Kent Library. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Arshad, S., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. PMC, NIH. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. re3data.org. Available at: [Link]

  • Margiolaki, I., & Wright, J. P. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Molecules, 25(2), 359. Available at: [Link]

  • Royo, B., et al. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. Available at: [Link]

  • Fatima, Z., et al. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. ResearchGate. Available at: [Link]

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  • MassBank. (2008). Pyrrolidines. MassBank. Available at: [Link]

  • SpectraBase. (n.d.). 2-(3-methoxyphenyl)-2-methylpyrrolidin-1-ol. SpectraBase. Available at: [Link]

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Validation

Establishing a Certified Reference Standard for 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Analysis: A Comparison Guide

Introduction & Analytical Context 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS 301335-01-3)[1] is a highly versatile pyrrolidine building block utilized in the synthesis of complex pharmacophores, psychiatric agents, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (CAS 301335-01-3)[1] is a highly versatile pyrrolidine building block utilized in the synthesis of complex pharmacophores, psychiatric agents, and novel psychoactive substances. Because the pyrrolidine ring's C2 position is chiral, the compound exists as two distinct enantiomers that can exhibit vastly different pharmacological, pharmacokinetic, or toxicological profiles.

For researchers conducting receptor binding assays, impurity profiling, or forensic screening, relying on uncharacterized commercial reagents introduces fatal variables into the data. This guide objectively compares the performance of a meticulously characterized Certified Reference Material (CRM)—designated here as E-3MPP-CRM Pro —against Standard Commercial Grade (SCG) reagents and In-House Synthesized (IHS) batches. We detail the self-validating analytical workflows required to establish absolute purity, enantiomeric excess (ee), and trace impurity profiles.

The Causality of Analytical Choices (E-E-A-T)

Establishing a reference standard requires moving beyond relative purity (e.g., HPLC UV-area percent) to absolute mass fraction.

  • Why Quantitative NMR (qNMR) over Mass Balance? Traditional mass balance requires identifying and quantifying every single impurity (water, residual solvents, inorganic salts) and subtracting them from 100%. Because basic pyrrolidine derivatives readily form hygroscopic salts, Karl Fischer titration for water content can be highly variable. qNMR bypasses this by directly comparing the molar ratio of the target compound's protons against a certified internal standard, yielding an absolute, SI-traceable purity value in a single experiment without needing a pre-existing reference standard[2][3].

  • Why Amylose-Based Chiral Stationary Phases? The basic secondary amine of the pyrrolidine ring strongly interacts with residual silanols on standard silica columns, causing severe peak tailing. Using an amylose tris(3,5-dimethylphenylcarbamate) stationary phase with a basic modifier (diethylamine) suppresses these secondary interactions, allowing for baseline resolution of the enantiomers[4].

Comparison of Reference Material Grades

Summarized below is the objective performance comparison across the three grades of E-3MPP.

Table 1: Comparison of E-3MPP Reference Standard Grades

FeatureE-3MPP-CRM ProStandard Commercial Grade (SCG)In-House Synthesized (IHS)
Absolute Purity (qNMR) > 99.5% (SI-Traceable)~ 95.0% - 98.0% (Relative)Variable (Batch-dependent)
Enantiomeric Excess (ee) > 99.0% (Chiral HPLC)Unspecified (Often Racemic)Unspecified
Traceability ISO 17034 / NIST TraceableNoneInternal Only
Impurity Profile Fully characterized via GC-MSUnknown / UnreportedPartially characterized
Recommended Use Pharmacokinetics, ForensicsGeneral synthesis, R&DProof-of-concept assays

Experimental Workflows & Methodologies

G Start 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine Candidate Batch qNMR Primary Purity Assay (1H-qNMR) Start->qNMR Absolute Mass Fraction HPLC Enantiomeric Purity (Chiral HPLC-UV) Start->HPLC Chiral Resolution GCMS Trace Impurity Profiling (GC-MS/MS) Start->GCMS Volatile Impurities Cert Certified Reference Material (E-3MPP-CRM Pro) qNMR->Cert >99.5% Purity Fail Standard Commercial Grade (SCG) qNMR->Fail <98% Purity HPLC->Cert >99% ee HPLC->Fail Racemic Mixture GCMS->Cert <0.1% Impurities

Orthogonal analytical workflow for certifying E-3MPP reference standards.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality & Self-Validation: Maleic acid is selected as the internal standard (IS) because its vinylic protons produce a sharp singlet at ~6.3 ppm. This region is completely devoid of E-3MPP signals (aromatic protons appear at 6.7–7.3 ppm; aliphatic/methoxy protons at 0.8–3.8 ppm), ensuring zero signal overlap. The system is self-validated by running a blank solvent scan to confirm the absence of interfering peaks at 6.3 ppm.

Step-by-Step Methodology:

  • Accurately weigh ~10.0 mg of the E-3MPP candidate batch and ~5.0 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% TMS.

  • Transfer to a 5 mm NMR tube and acquire the 1H-NMR spectrum at 400 MHz (or higher).

  • Acquisition parameters: 64 scans, relaxation delay (D1) of 30 seconds (critical to ensure complete relaxation of all nuclei for quantitative accuracy), and an acquisition time of 4 seconds.

  • Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the E-3MPP methoxy singlet (~3.8 ppm, 3H).

  • Calculate the absolute purity using the standard qNMR mass-ratio equation.

Protocol 2: Enantiomeric Profiling via Chiral HPLC-UV

Causality & Self-Validation: Enantiomeric excess (ee) must be verified to ensure the standard is not a racemic mixture. A system suitability test (SST) is performed using a known racemic mixture of E-3MPP to confirm a resolution (Rs) factor of >1.5 between the (R) and (S) peaks prior to analyzing the CRM candidate[4].

Step-by-Step Methodology:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v). The DEA is critical to prevent peak tailing of the basic pyrrolidine nitrogen.

  • Flow Rate: 1.0 mL/min, isocratic elution.

  • Detection: UV at 220 nm.

  • Sample Prep: Dissolve 1.0 mg of E-3MPP in 1.0 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Identify the enantiomeric peaks (typically eluting between 8–12 minutes) and calculate the area percent to determine ee.

Protocol 3: Trace Impurity Profiling via GC-MS/MS

Causality & Self-Validation: While qNMR provides absolute purity, GC-MS/MS is required to identify specific volatile synthetic byproducts (e.g., unreacted 3-bromoanisole or pyrrolidone intermediates) that may share NMR chemical shifts with the baseline. A solvent blank is injected before every run to rule out carryover.

Step-by-Step Methodology:

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, split ratio 20:1, inlet temperature 250°C.

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–350.

  • Analysis: Compare fragmentation patterns of minor peaks against the NIST mass spectral library to identify synthetic impurities.

Supporting Experimental Data

The following table summarizes the experimental validation results for a recent batch comparison, demonstrating the stark contrast in analytical reliability between the grades.

Table 2: Experimental Validation Data (Batch #2026-A)

Analytical ParameterE-3MPP-CRM ProSCG ReagentIHS Batch
1H-qNMR Purity (%) 99.8 ± 0.196.4 ± 1.292.1 ± 2.5
Chiral HPLC (ee %) 99.60.0 (Racemic)45.2 (Enriched)
GC-MS Total Impurities (%) < 0.12.86.5
Residual Solvents (NMR) None detected0.8% (Hexane)1.4% (Ethyl Acetate)

Conclusion

For rigorous analytical and pharmacokinetic applications, Standard Commercial Grade reagents are insufficient due to high batch-to-batch variability, residual solvents, and a lack of enantiomeric characterization. The E-3MPP-CRM Pro establishes a self-validating, SI-traceable benchmark through orthogonal techniques. By leveraging qNMR for absolute mass fraction and chiral HPLC for stereochemical purity, researchers can eliminate chemical ambiguity from their experimental models and ensure reproducible downstream data.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Magnetochemistry) URL:[Link]

  • Quantitative NMR Assays (qNMR) - Bruker Source: Bruker Corporation URL:[Link]

  • A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase Source: PubMed (National Institutes of Health) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
Reactant of Route 2
2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
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